Product packaging for Bromo-PEG2-NHS ester(Cat. No.:)

Bromo-PEG2-NHS ester

Cat. No.: B11828358
M. Wt: 338.15 g/mol
InChI Key: YPQCMIBMAMVCHR-UHFFFAOYSA-N
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Description

Bromo-PEG2-NHS ester is a useful research compound. Its molecular formula is C11H16BrNO6 and its molecular weight is 338.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrNO6 B11828358 Bromo-PEG2-NHS ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrNO6

Molecular Weight

338.15 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoethoxy)ethoxy]propanoate

InChI

InChI=1S/C11H16BrNO6/c12-4-6-18-8-7-17-5-3-11(16)19-13-9(14)1-2-10(13)15/h1-8H2

InChI Key

YPQCMIBMAMVCHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG2-NHS ester is a heterobifunctional crosslinking reagent integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical properties, reaction mechanisms, and applications. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary knowledge for the effective utilization of this versatile linker.

Introduction

This compound is a chemical tool designed for the covalent linkage of two different molecules. It is characterized by two distinct reactive moieties at either end of a short polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as the side chain of lysine residues in proteins, while the bromo group is reactive towards nucleophiles, most notably the thiol groups of cysteine residues. The inclusion of a two-unit PEG (PEG2) spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is often beneficial in biological applications.[1][2] This dual reactivity allows for a controlled, sequential conjugation process, minimizing the formation of undesirable homodimers.[3]

Two primary variants of this linker are commercially available: This compound and Bromoacetamido-PEG2-NHS ester . The core functionalities remain the same, with slight differences in their chemical structure and molecular weight.

Chemical and Physical Properties

The fundamental properties of this compound and its bromoacetamido analogue are summarized below. Researchers should always refer to the certificate of analysis for batch-specific data.

PropertyThis compoundBromoacetamido-PEG2-NHS ester
Synonyms 2,5-dioxopyrrolidin-1-yl 3-[2-(2-bromoethoxy)ethoxy]propanoate2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)propanoate
Molecular Formula C11H16BrNO6C13H19BrN2O7
Molecular Weight 338.15 g/mol 395.21 g/mol [1]
CAS Number 2148295-96-71353011-78-5[1]
Purity Typically >95%Typically >95%
Appearance Varies (often a solid or oil)Varies (often a solid or oil)
Solubility Soluble in organic solvents (DMSO, DMF)Soluble in organic solvents (DMSO, DMF); the PEG spacer increases aqueous solubility.
Storage Conditions Store at -20°C, desiccated.Store at -20°C for long term, or 0-4°C for short term, dry and dark.

Reaction Mechanisms and Signaling Pathways

The utility of this compound lies in its ability to facilitate a two-step conjugation, targeting different functional groups under distinct reaction conditions.

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, via nucleophilic acyl substitution. This reaction forms a stable and irreversible amide bond.

Reaction Conditions:

  • pH: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5. At lower pH, the amine is protonated and non-reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.

  • Temperature: The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the intended reaction. Buffers containing primary amines, like Tris, should be avoided.

Diagram 1: NHS Ester Reaction with a Primary Amine.
Bromoacetyl Reaction with Thiols

The bromoacetyl group reacts with sulfhydryl (thiol) groups, such as those on cysteine residues, through nucleophilic substitution. This reaction forms a stable thioether bond.

Reaction Conditions:

  • pH: The reactivity of the bromoacetyl group with thiols is also pH-dependent. The reaction is typically performed at a pH range of 7.5 to 8.5 to ensure the thiol group is sufficiently deprotonated to act as a nucleophile.

  • Temperature: The reaction can proceed at room temperature.

  • Selectivity: While the bromoacetyl group is highly reactive towards thiols, it can also react with other nucleophiles like imidazoles (histidine) and amines at higher pH and with prolonged reaction times. To ensure selectivity for thiols, it is advisable to perform this step after the NHS ester reaction and purification of the intermediate.

Diagram 2: Bromoacetyl Reaction with a Thiol Group.

Experimental Protocols

The following is a generalized two-step protocol for the conjugation of an amine-containing molecule (Molecule A, e.g., a protein) to a thiol-containing molecule (Molecule B, e.g., a small molecule drug or peptide) using this compound. Optimization is crucial for each specific application.

Step 1: Reaction of this compound with Molecule A (Amine-containing)

Materials:

  • Molecule A in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Desalting column or dialysis cassette.

  • Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH 7.5.

Procedure:

  • Preparation of Reagents:

    • Ensure Molecule A is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent denaturation of proteins.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.2-7.4). This step is critical to prevent the bromoacetyl group of the free linker from reacting with Molecule B in the next step.

Step 2: Reaction of the Intermediate Conjugate with Molecule B (Thiol-containing)

Materials:

  • Purified intermediate conjugate (Molecule A-PEG2-Bromo) from Step 1.

  • Molecule B (thiol-containing).

  • Reaction buffer (e.g., PBS, pH 7.5-8.5).

  • Reducing agent (if thiols are oxidized), e.g., TCEP.

Procedure:

  • Preparation of Molecule B:

    • Dissolve Molecule B in the reaction buffer. If Molecule B contains disulfide bonds, they may need to be reduced to free thiols using a reducing agent like TCEP.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of Molecule B to the purified intermediate conjugate solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the final conjugate (Molecule A-PEG2-Molecule B) from unreacted Molecule B and other byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Diagram 3: Two-Step Bioconjugation Workflow.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic drug to an antibody. A common strategy involves reacting the NHS ester with lysine residues on the antibody, followed by conjugation of a thiol-containing drug to the bromoacetyl group. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), although the stochastic nature of lysine conjugation can lead to a heterogeneous mixture.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound is frequently used as a linker to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The ability to sequentially couple these two ligands with defined chemistry is a significant advantage in PROTAC synthesis.

Quantitative Data and Characterization

The success of a bioconjugation reaction must be confirmed through rigorous analytical techniques.

ParameterMethodExpected Outcome
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS), HPLC (HIC)Quantitative measure of the average number of linker/drug molecules conjugated per protein/antibody.
Purity of Conjugate SDS-PAGE, Size-Exclusion Chromatography (SEC-HPLC)Assessment of the homogeneity of the final product and detection of aggregates or fragments.
Confirmation of Conjugation Mass Spectrometry (MS/MS)Identification of the specific amino acid residues that have been modified.
Biological Activity In vitro cell-based assays, ELISAConfirmation that the biological function of the protein/antibody is retained after conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the controlled and sequential conjugation of amine- and thiol-containing molecules. Its application is particularly impactful in the design and synthesis of complex biotherapeutics such as ADCs and PROTACs. A thorough understanding of its reaction mechanisms, the optimization of reaction conditions, and rigorous characterization of the final conjugate are paramount to its successful implementation in research and drug development. This guide provides a foundational framework to aid scientists in harnessing the full potential of this important chemical tool.

References

An In-depth Technical Guide to Bromo-PEG2-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and reaction mechanisms, and provides exemplary experimental protocols for its use.

Chemical Structure and Properties

This compound is a versatile molecule featuring three key components: a bromo group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. It is important to note that commercial suppliers may offer variations of this linker, with the most common being "Bromoacetamido-PEG2-NHS ester." For clarity, this guide will address both structures.

The bromoacetyl group provides a reactive handle for conjugation with thiol groups (e.g., from cysteine residues in proteins) via a stable thioether bond. The PEG2 spacer is a short, hydrophilic chain composed of two ethylene glycol units. This spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and can provide a necessary spatial separation between conjugated molecules.[1][2][3] The NHS ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[4][]

Below is a visualization of the chemical structure of Bromoacetamido-PEG2-NHS ester.

Chemical structure of Bromoacetamido-PEG2-NHS ester.
Physicochemical Properties

The following tables summarize the key quantitative data for the two common forms of this compound.

Table 1: Properties of Bromoacetamido-PEG2-NHS ester

PropertyValueReference
CAS Number 1353011-78-5
Molecular Formula C13H19BrN2O7
Molecular Weight 395.21 g/mol
Exact Mass 394.0376
Purity >95%
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C
Shelf Life >3 years if stored properly

Table 2: Properties of this compound

PropertyValueReference
CAS Number 2148295-96-7
Molecular Formula C11H16BrNO6
Molecular Weight 338.15 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C
Shelf Life ≥12 months if stored properly

Reaction Mechanisms and Signaling Pathways

The utility of this compound lies in its ability to link two different molecules through its reactive ends. The NHS ester reacts with primary amines, while the bromo group can react with thiols.

NHS Ester Reaction with Primary Amines

The NHS ester functionality reacts with primary amines (e.g., lysine residues on a protein) via nucleophilic acyl substitution to form a stable amide bond. This reaction is pH-dependent, with an optimal range of pH 7.2-8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a competing reaction.

G cluster_0 Reaction Bromo_PEG2_NHS This compound Conjugate Bromo-PEG2-Amide Conjugate Bromo_PEG2_NHS->Conjugate + Primary Amine (pH 7.2-8.5) Primary_Amine Primary Amine (e.g., on Protein) NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS +

Reaction of this compound with a primary amine.
Bromoacetyl Reaction with Thiols

The bromoacetyl group reacts with sulfhydryl groups (e.g., from cysteine residues) through nucleophilic substitution. This reaction forms a stable thioether linkage. The bromide ion is a good leaving group, facilitating this reaction.

This dual reactivity makes this compound an excellent tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. In the context of PROTACs, one end of the linker can be attached to a ligand for a target protein and the other end to a ligand for an E3 ubiquitin ligase, bringing the two proteins into proximity to induce degradation of the target protein.

G cluster_0 PROTAC Assembly Target_Ligand Target Protein Ligand (with primary amine) Intermediate Ligand-PEG2-Bromo Target_Ligand->Intermediate + Bromo-PEG2-NHS Bromo_PEG2_NHS This compound PROTAC PROTAC Molecule Intermediate->PROTAC + E3 Ligase Ligand E3_Ligase_Ligand E3 Ligase Ligand (with thiol group)

Logical workflow for PROTAC synthesis.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the conjugation of this compound to primary amines on a protein.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are susceptible to hydrolysis, so fresh preparation is crucial.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein.

  • Purification: Remove the excess, unreacted this compound and the NHS leaving group using a desalting column or dialysis.

G cluster_0 Experimental Workflow: Protein Labeling Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer Start->Prepare_Protein Prepare_Reagent Dissolve Bromo-PEG2-NHS Ester in DMSO/DMF Prepare_Protein->Prepare_Reagent Conjugation Add Reagent to Protein (10-20x molar excess) Prepare_Reagent->Conjugation Incubate Incubate 1-2h at RT or overnight at 4°C Conjugation->Incubate Purify Purify Conjugate via Desalting Column/Dialysis Incubate->Purify End End Purify->End

Workflow for protein labeling with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

  • PROTAC Development: As a bifunctional linker, it is used to connect a target-binding ligand to an E3 ligase-binding ligand, forming a PROTAC that mediates the degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody, while the bromo group can be used to conjugate a cytotoxic drug.

  • Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.

  • Cross-linking: Linking two different proteins or biomolecules to study their interactions.

References

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NHS ester is a heterobifunctional crosslinking agent integral to the advancement of bioconjugation techniques, particularly in the fields of proteomics, targeted therapy, and drug delivery. Its unique architecture, featuring a bromo group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for the covalent and specific linkage of two different biomolecules. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and its application in cutting-edge research, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Mechanism of Action

The functionality of this compound is rooted in its two distinct reactive termini, enabling a sequential and controlled conjugation process. This dual reactivity minimizes the formation of undesirable homodimers and allows for the precise assembly of complex biomolecular constructs.

N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Moiety

The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[1]

The efficiency of this reaction is highly pH-dependent. The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[2] Below this range, the primary amines are protonated (-NH3+), rendering them non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, leading to a reduction in conjugation yield.[2]

Bromo Group: Thiol-Reactive Moiety

The bromo group of the this compound is a reactive alkyl halide that serves as an excellent leaving group for nucleophilic substitution reactions.[3] It readily reacts with sulfhydryl groups (-SH), most notably from cysteine residues in proteins. The reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.[4]

The reactivity of the bromoacetyl group with thiols is also pH-dependent. While the reaction can proceed at neutral pH, it is significantly faster at a slightly alkaline pH (around 9.0). This is because a higher pH promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion. However, at pH values above 7.5, the potential for reaction with other nucleophilic groups, such as primary amines, increases, which can reduce the chemoselectivity of the reaction.

The Polyethylene Glycol (PEG) Linker

The diethylene glycol (PEG2) spacer in the this compound imparts several advantageous properties to the molecule and the resulting bioconjugate. The hydrophilic nature of the PEG linker increases the aqueous solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules. In the context of PROTACs, the length and flexibility of the PEG linker are critical determinants of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase, ultimately influencing the efficiency of protein degradation.

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data regarding the reactivity and stability of the functional groups of this compound.

ParameterNHS EsterBromoacetyl Group
Target Functional Group Primary Amine (-NH₂)Sulfhydryl (-SH)
Optimal Reaction pH 7.2 - 8.5~9.0 for faster reaction
Reaction Product Stable Amide BondStable Thioether Bond
Competing Reaction Hydrolysis (increases with pH)Reaction with other nucleophiles at high pH

Table 1: Reactivity of this compound Functional Groups

pHTemperature (°C)Half-life of NHS EsterReference
7.044-5 hours
8.041 hour
8.6410 minutes
8.0Room Temp210 min
8.5Room Temp180 min
9.0Room Temp125 min

Table 2: Stability (Half-life) of NHS Esters in Aqueous Solution

Experimental Protocols

Sequential Two-Step Protein-Protein Conjugation

This protocol outlines a general workflow for conjugating two proteins using this compound in a controlled, sequential manner.

Materials:

  • Protein 1 (containing accessible primary amines)

  • Protein 2 (containing an accessible sulfhydryl group)

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Thiol reaction buffer (e.g., Borate buffer, pH 9.0)

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)

  • Desalting columns or dialysis equipment

  • Anhydrous DMSO or DMF

Procedure:

  • Step 1: Reaction of this compound with Protein 1 (Amine Reaction) a. Prepare a solution of Protein 1 (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4). b. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). c. Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein 1 solution. The final concentration of the organic solvent should not exceed 10% (v/v). d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. e. Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes. f. Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against the thiol reaction buffer (e.g., Borate buffer, pH 9.0).

  • Step 2: Reaction of Bromo-activated Protein 1 with Protein 2 (Thiol Reaction) a. To the purified bromo-activated Protein 1, add Protein 2 in a desired molar ratio (e.g., 1:1 to 1:5). b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. c. Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove any unreacted proteins.

  • Characterization: a. Confirm the successful conjugation and determine the molecular weight of the final conjugate using SDS-PAGE and mass spectrometry. b. Further characterization can be performed using techniques such as HPLC to assess purity and functional assays to confirm the activity of the conjugated proteins.

Visualizations

Mechanism_of_Action cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Protein1 Protein 1 (with -NH2) Activated_Protein1 Bromo-activated Protein 1 Protein1->Activated_Protein1 pH 7.2-8.5 (Amide bond formation) Bromo_PEG2_NHS This compound Bromo_PEG2_NHS->Activated_Protein1 Protein2 Protein 2 (with -SH) Final_Conjugate Protein 1-PEG2-Protein 2 (Final Conjugate) Protein2->Final_Conjugate Activated_Protein1_ref Bromo-activated Protein 1 Activated_Protein1_ref->Final_Conjugate pH ~9.0 (Thioether bond formation)

Caption: Sequential conjugation workflow using this compound.

PROTAC_Workflow Start Start: Design PROTAC Ligand_POI Ligand for Protein of Interest (POI) Start->Ligand_POI Ligand_E3 Ligand for E3 Ligase Start->Ligand_E3 Bromo_PEG2_NHS This compound Start->Bromo_PEG2_NHS Conjugation Sequential Conjugation Ligand_POI->Conjugation Ligand_E3->Conjugation Bromo_PEG2_NHS->Conjugation Purification Purification and Characterization Conjugation->Purification Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex Purification->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation End End: Target Protein Degradation Degradation->End

Caption: Logical workflow for PROTAC development using this compound.

Conclusion

This compound is a versatile and powerful tool for the creation of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled and sequential conjugation strategy, minimizing unwanted side products. Understanding the specific reaction conditions for both the NHS ester and the bromo group is crucial for optimizing conjugation efficiency and yield. The inclusion of a PEG linker further enhances the utility of this crosslinker by improving solubility and providing a means to modulate the properties of the final conjugate. As research in targeted therapies and bioconjugation continues to advance, the application of precisely engineered linkers like this compound will undoubtedly play a pivotal role in the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to Bromo-PEG2-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG2-NHS ester, a heterobifunctional crosslinker, and its application in protein labeling. We will delve into its chemical properties, mechanism of action, and detailed protocols for its use, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent conjugation of biomolecules. Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

  • Bromo Group: A reactive moiety that can form a stable thioether bond with sulfhydryl groups, primarily found in cysteine residues.

  • Polyethylene Glycol (PEG) Linker (PEG2): A short, hydrophilic spacer that enhances the solubility of the molecule and the resulting conjugate, provides flexibility, and minimizes steric hindrance between the conjugated molecules.[1][2]

This unique combination of reactive groups makes this compound an ideal candidate for creating well-defined protein-protein conjugates, a critical step in various biomedical research and drug development applications, most notably in the field of targeted protein degradation with PROTACs.[3][4][5]

Chemical Properties and Mechanism of Action

The utility of this compound lies in its two distinct reactive ends, allowing for a sequential and controlled conjugation process.

NHS Ester Reaction with Primary Amines

The labeling process is initiated by the reaction of the NHS ester with primary amines on the protein surface. This reaction is highly efficient under specific pH conditions and results in the formation of a stable amide bond.

Key Reaction Parameters:

ParameterRecommended Value/ConditionRationale
pH 8.0 - 9.0At this pH, primary amines are deprotonated and thus more nucleophilic, favoring the reaction with the NHS ester. Lower pH leads to protonation of amines, reducing reactivity, while higher pH increases the rate of NHS ester hydrolysis.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.
Temperature Room Temperature (20-25°C) or 4°CThe reaction can proceed efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration to minimize potential degradation.
Reaction Time 1 - 4 hoursThe reaction is typically complete within this timeframe. Optimization may be required depending on the protein and desired degree of labeling.

The reaction proceeds as follows:

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack BromoPEG_NHS Bromo-PEG₂-NHS Ester BromoPEG_NHS->Intermediate Labeled_Protein Protein-NH-CO-PEG₂-Bromo Intermediate->Labeled_Protein Amide Bond Formation NHS NHS (leaving group) Intermediate->NHS Release

Caption: Reaction of the NHS ester with a primary amine on a protein.

Bromo Group Reaction with Thiols

Following the initial labeling of the first protein via the NHS ester, the bromo group remains available for a second conjugation reaction. This group is particularly reactive towards thiol groups present in cysteine residues.

Key Reaction Parameters:

ParameterRecommended Value/ConditionRationale
pH 7.0 - 8.5In this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction with the bromo group.
Buffer Phosphate or HEPES based buffersThese buffers maintain the desired pH without interfering with the reaction.
Temperature Room Temperature (20-25°C)The reaction proceeds at a reasonable rate at room temperature.
Reaction Time 2 - 12 hoursThe reaction time can be longer than the NHS ester reaction and may require optimization.

The reaction proceeds as follows:

Bromo_Reaction cluster_reactants Reactants cluster_products Products Labeled_Protein Protein₁-NH-CO-PEG₂-Bromo Intermediate Reaction Intermediate Labeled_Protein->Intermediate Protein2 Protein₂-SH Protein2->Intermediate Nucleophilic Attack Conjugate Protein₁-NH-CO-PEG₂-S-Protein₂ Intermediate->Conjugate Thioether Bond Formation HBr HBr (byproduct) Intermediate->HBr Release

Caption: Reaction of the bromo group with a thiol on a second protein.

Application in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound acts as the linker connecting a ligand for the E3 ligase to a ligand for the target protein.

PROTAC Workflow:

PROTAC_Workflow PROTAC Mechanism of Action E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (E3-PROTAC-Target) E3_Ligase->Ternary_Complex Recycling Recycling E3_Ligase->Recycling Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC PROTAC (Bromo-PEG₂-NHS ester derived) PROTAC->Ternary_Complex PROTAC->Recycling Ternary_Complex->E3_Ligase Release Ternary_Complex->PROTAC Release Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ubiquitin->Recycling Proteasome Proteasome Ubiquitinated_Target->Proteasome Proteasome->Ubiquitin Release Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC utilizing a bifunctional linker.

Experimental Protocols

The following are generalized protocols for a two-step protein labeling procedure using this compound. Optimization will be necessary for specific proteins and applications.

Step 1: Labeling of the First Protein with this compound

Materials:

  • Protein to be labeled (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Protein Solution: Dissolve Protein 1 in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the dissolved this compound. The molar ratio of the linker to the protein should be optimized, with a starting point of 10:1 to 20:1 being common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

Step 2: Conjugation of the Labeled First Protein to the Second Protein

Materials:

  • Purified Bromo-PEG2-labeled Protein 1

  • Protein to be conjugated (Protein 2, containing a free cysteine)

  • Reaction Buffer: PBS, pH 7.0-7.5

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., N-ethylmaleimide or free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Labeled Protein 1: The purified Bromo-PEG2-labeled Protein 1 should be in a suitable reaction buffer.

  • Prepare Protein 2: If necessary, reduce any disulfide bonds in Protein 2 to expose free thiol groups by treating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Conjugation Reaction: Mix the Bromo-PEG2-labeled Protein 1 with Protein 2 in the Reaction Buffer. The molar ratio of the two proteins should be optimized, often starting with a 1:1 ratio.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted bromo or thiol groups.

  • Purification: Purify the final protein-protein conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins and other reagents.

Quantitative Data and Characterization

Accurate characterization of the labeled protein is crucial for downstream applications.

Degree of Labeling (DOL)

The DOL, or the average number of linker molecules per protein, can be determined using spectrophotometry or mass spectrometry.

Spectrophotometric Determination (for linkers with a chromophore):

If the linker has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law. However, for this compound which lacks a strong chromophore, this method is not directly applicable.

Mass Spectrometry:

Mass spectrometry (MS) is a more accurate method to determine the DOL. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached linkers can be precisely determined. This is particularly useful for optimizing labeling conditions to achieve a desired stoichiometry.

Typical Labeling Efficiency:

The efficiency of NHS ester labeling can vary depending on the protein and reaction conditions. Typical efficiencies can range from 30% to over 90%. It is recommended to perform a titration of the this compound to determine the optimal molar ratio for the desired DOL.

Stability of the Conjugate

The amide bond formed from the NHS ester reaction and the thioether bond from the bromo group reaction are both highly stable under physiological conditions, ensuring the integrity of the protein conjugate during subsequent experiments. The inclusion of the PEG linker can also enhance the conformational stability of the conjugated proteins.

Conclusion

This compound is a powerful and versatile tool for protein labeling, offering the ability to create specific and stable protein-protein conjugates. Its application in the rapidly advancing field of PROTACs highlights its significance in modern drug discovery. By understanding the principles of its reactivity and carefully optimizing experimental conditions, researchers can effectively utilize this bifunctional linker to advance their scientific goals.

References

An In-Depth Technical Guide to Bromo-PEG2-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation. It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. This strategic design allows for the sequential or simultaneous conjugation of different molecules, making it a valuable tool in the synthesis of complex biomolecular structures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The NHS ester facilitates the covalent attachment to primary amines, such as the side chain of lysine residues or the N-terminus of proteins, forming a stable amide bond. The bromoacetyl group, on the other hand, is a thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups found in cysteine residues. The inclusion of the two-unit PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, a crucial attribute for biological applications.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in bioconjugation.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized below. These properties are essential for designing and executing successful bioconjugation experiments.

PropertyValueSource
Chemical Name Bromoacetamido-PEG2-NHS ester[1]
Molecular Formula C13H19BrN2O7[1]
Molecular Weight 395.21 g/mol [1]
CAS Number 1353011-78-5[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Chloroform[2]
Storage Conditions -20°C, desiccated
Reactive Groups N-hydroxysuccinimide (NHS) ester, Bromoacetyl
Spacer Arm Length The PEG2 spacer adds approximately 7.7 Å to the linker length.

Reaction Mechanisms and Selectivity

The utility of this compound lies in the distinct reactivity of its two functional groups, allowing for controlled and specific bioconjugation.

NHS Ester Reaction with Primary Amines

The NHS ester is a highly reactive group that readily acylates primary amines to form stable amide bonds. This reaction is the cornerstone of labeling proteins and other biomolecules.

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group.

  • pH Dependence: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. Below this range, the amine is protonated and less nucleophilic, slowing the reaction. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.

  • Selectivity: NHS esters are highly selective for primary amines over other nucleophiles present in proteins under physiological conditions.

Bromoacetyl Reaction with Thiols

The bromoacetyl group is an effective thiol-reactive moiety that forms a stable thioether bond.

  • Mechanism: The reaction is a nucleophilic substitution where the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion.

  • pH Dependence: The reaction with thiols is also pH-dependent. At pH values above the pKa of the thiol group (around 8.5 for cysteine), the more nucleophilic thiolate anion is the predominant species, leading to a faster reaction rate.

  • Stability: The resulting thioether bond is highly stable under physiological conditions. Unlike maleimide-thiol adducts, which can undergo a retro-Michael reaction, the thioether linkage formed from a bromoacetyl group is considered irreversible.

  • Off-target Reactivity: While highly reactive towards thiols, bromoacetyl groups can exhibit some off-target reactivity with other nucleophiles such as histidine and methionine, particularly if accessible and in a favorable microenvironment. Careful control of reaction conditions can minimize these side reactions.

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation. It is recommended to perform small-scale pilot reactions to optimize conditions for specific applications.

General Protocol for Two-Step Sequential Protein-Peptide Conjugation

This protocol describes the conjugation of a protein (via lysine residues) to a cysteine-containing peptide.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cysteine-containing peptide

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Reagent for NHS ester: 1 M Tris-HCl, pH 8.0

  • Reducing agent (optional, for proteins with disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Step 1: Reaction of this compound with the Protein

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein has a low concentration of accessible primary amines, a higher concentration is recommended.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis against the Reaction Buffer. The resulting protein is now functionalized with bromoacetyl groups.

Step 2: Reaction of the Bromoacetyl-Functionalized Protein with the Cysteine-Containing Peptide

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer. If the peptide has disulfide bonds, it may need to be pre-treated with a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Add the cysteine-containing peptide to the solution of the bromoacetyl-functionalized protein. A 5- to 10-fold molar excess of the peptide is recommended to ensure complete reaction with the bromoacetyl groups.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by LC-MS.

  • Final Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography to remove the excess peptide and any unreacted protein.

Characterization:

  • The final conjugate can be characterized by SDS-PAGE, which will show a shift in the molecular weight corresponding to the attached peptide.

  • Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the mass of the conjugate and determine the number of peptides conjugated per protein molecule.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptual understanding of the processes involving this compound, the following diagrams have been generated using the DOT language.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Bromoacetyl Reaction Protein Protein (with Lysine) Bromo_Protein Bromoacetyl-Functionalized Protein Protein->Bromo_Protein + this compound (pH 7.2-8.5) Bromo_PEG_NHS This compound Bromo_Protein_2 Bromoacetyl-Functionalized Protein Cys_Peptide Cysteine-Containing Peptide Final_Conjugate Protein-Peptide Conjugate Bromo_Protein_2->Final_Conjugate + Cys-Peptide (pH > 7.5)

Sequential bioconjugation workflow.
Application in PROTACs

This compound is an effective linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The synthesis of a PROTAC using this linker would typically involve a multi-step process where one end of the linker is attached to a ligand for the target protein and the other end is attached to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Proteolysis

General mechanism of PROTAC action.

Quantitative Data and Considerations

While specific quantitative data for this compound is not extensively published in a comparative format, the efficiency of the conjugation reactions can be influenced by several factors.

FactorImpact on NHS Ester ReactionImpact on Bromoacetyl Reaction
pH Optimal at pH 7.2-8.5. Lower pH reduces amine reactivity; higher pH increases hydrolysis.Rate increases with pH as the thiol is deprotonated to the more reactive thiolate.
Temperature Reactions are typically faster at room temperature than at 4°C.Reactions are generally faster at higher temperatures.
Concentration Higher concentrations of protein and reagent lead to faster reaction rates.Higher concentrations of reactants increase the reaction rate.
Buffer Composition Amine-containing buffers (e.g., Tris, glycine) should be avoided as they compete for reaction.-
Reagent Stability NHS esters are moisture-sensitive and should be used immediately after reconstitution.Bromoacetyl groups are generally more stable in aqueous solutions than NHS esters.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, enabling the creation of complex and functional biomolecules. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it particularly well-suited for applications in drug development, including the synthesis of ADCs and PROTACs. A thorough understanding of its chemical properties, reaction mechanisms, and the influence of various experimental parameters is crucial for its successful application. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists working in this exciting field.

References

The Strategic Role of Bromo-PEG2-NHS Ester in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two moieties. The linker is not merely a spacer but plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG)-based linkers have gained prominence due to their favorable characteristics. This technical guide provides an in-depth exploration of a specific and widely used PEG-based linker, Bromo-PEG2-NHS ester, in the context of PROTAC development.

Core Concepts: The PROTAC Mechanism

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein.[1]

This compound: A Versatile PROTAC Linker

This compound is a bifunctional linker featuring a two-unit polyethylene glycol (PEG2) chain. This linker is equipped with two distinct reactive handles: a bromo group and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand.

The PEG2 spacer offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-large and hydrophobic PROTAC molecules, which is critical for their biological activity and pharmacokinetic properties.

  • Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and geometry of the ternary complex. The PEG2 unit provides a defined and flexible spacer that can be optimal for productive ternary complex formation for a variety of target and E3 ligase pairs.

  • Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding to proteins and surfaces, which can improve the signal-to-noise ratio in biological assays.

The reactive ends of the linker dictate the conjugation strategy:

  • NHS Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines present on the E3 ligase ligand or the target protein ligand.

  • Bromo Group: The bromo group serves as an electrophile that can react with nucleophiles such as thiols (cysteine residues) or amines (lysine residues) on the corresponding ligand through nucleophilic substitution.

PROTAC Signaling Pathway and Experimental Workflow

The development and evaluation of a PROTAC utilizing a this compound linker typically follows a structured workflow, from initial design and synthesis to comprehensive biological characterization.

PROTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC PROTAC (this compound linker) PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake PROTAC_in->PROTAC_in Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation E2 E2 Enzyme E2->Ternary_Complex delivers Ub

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow Design PROTAC Design (Target & E3 Ligase Selection) Synthesis PROTAC Synthesis (using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical/Biophysical Assays (Binding Affinity, Ternary Complex Formation) Purification->Biochemical_Assays Cellular_Assays Cell-based Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Experimental workflow for PROTAC development.

Quantitative Data Presentation

Table 1: In Vitro Degradation Profile

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical-PROTAC-1 Protein XCancer Cell Line A5095
Hypothetical-PROTAC-2 Protein YCancer Cell Line B10085
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximal percentage of target protein degradation achieved.

Table 2: Binding Affinities and Ternary Complex Cooperativity

PROTAC CompoundBinding to Target (Kd, nM)Binding to E3 Ligase (Kd, nM)Ternary Complex Cooperativity (α)
Hypothetical-PROTAC-1 1002505
Hypothetical-PROTAC-2 505002
  • Kd: Dissociation constant, a measure of binding affinity.

  • α (Cooperativity factor): A measure of the synergy in binding. α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are representative protocols.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis where a ligand with a primary amine is first reacted with the NHS ester, followed by reaction of the bromo group with a thiol-containing ligand.

Step 1: Reaction of Amine-containing Ligand with this compound

  • Dissolution: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting bromo-PEG2-ligand intermediate by flash column chromatography.

Step 2: Reaction of Bromo-PEG2-Ligand Intermediate with Thiol-containing Ligand

  • Dissolution: Dissolve the bromo-PEG2-ligand intermediate (1.0 eq) and the thiol-containing ligand (1.2 eq) in DMF.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 eq).

  • Reaction: Stir the reaction at 50 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following PROTAC treatment.

  • Cell Seeding: Seed the desired cell line in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Conclusion

This compound stands out as a valuable and versatile linker in the PROTAC developer's toolkit. Its well-defined structure, favorable physicochemical properties, and dual reactive handles enable the efficient synthesis of PROTACs with enhanced solubility and the potential for optimal ternary complex formation. The systematic evaluation of PROTACs constructed with this linker, through rigorous biochemical and cellular assays, is essential for advancing the development of this promising therapeutic modality. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of well-characterized linkers like this compound will undoubtedly play a critical role in the design of next-generation protein degraders.

References

A Technical Guide to Bromo-PEG2-NHS Ester Variants for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two distinct yet similarly named bifunctional crosslinkers: Bromoacetamido-PEG2-NHS ester and Bromo-PEG2-NHS ester. These reagents are critical tools in modern drug development and bioconjugation, enabling the precise linkage of molecules for targeted therapies and research applications. This document delineates their chemical properties, primary applications, and detailed experimental protocols for their use in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Two Molecules, Two Functions

It is crucial to distinguish between the two commercially available "this compound" linkers, as their applications are fundamentally different.

  • Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker primarily used in the development of antibody-drug conjugates (ADCs) and other bioconjugates.[1] Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as those on the surface of proteins, while the bromoacetamide group is a thiol-reactive moiety that forms stable thioether bonds with cysteine residues.[1][] The polyethylene glycol (PEG) spacer enhances aqueous solubility.[1]

  • This compound serves as a PEG-based linker in the synthesis of PROTACs .[3] PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to protein degradation.

Quantitative Data Summary

The key quantitative data for both this compound variants are summarized in the table below for easy comparison.

PropertyBromoacetamido-PEG2-NHS esterThis compound
CAS Number 1353011-78-52148295-96-7
Molecular Weight 395.21 g/mol 338.15 g/mol
Chemical Formula C₁₃H₁₉BrN₂O₇C₁₁H₁₆BrNO₆
Primary Reactive Groups NHS Ester (amine-reactive), Bromoacetamide (thiol-reactive)NHS Ester (amine-reactive), Bromo group (for further synthesis)
Primary Application Antibody-Drug Conjugates (ADCs), BioconjugationPROTAC Synthesis

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using Bromoacetamido-PEG2-NHS ester

This protocol describes a general method for conjugating a cytotoxic payload to a monoclonal antibody (mAb) via its cysteine residues using Bromoacetamido-PEG2-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Bromoacetamido-PEG2-NHS ester

  • Amine-containing cytotoxic payload

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine, 10 mM)

  • Desalting columns

Methodology:

  • Payload-Linker Conjugation:

    • Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of Bromoacetamido-PEG2-NHS ester in anhydrous DMSO.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.

    • Upon completion, purify the payload-linker conjugate by preparative HPLC.

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS, pH 7.4.

    • Add a 10-fold molar excess of 10 mM TCEP solution to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation to Antibody:

    • Add a 5- to 10-fold molar excess of the purified payload-linker conjugate (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted bromoacetamide groups.

  • Purification:

    • Remove unconjugated payload-linker and other small molecules by size-exclusion chromatography or using desalting columns.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the final ADC by size-exclusion chromatography (SEC).

ADC_Synthesis_Workflow cluster_linker_payload Payload-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification payload Amine-Payload payload_linker Payload-Linker Conjugate payload->payload_linker NHS Ester Reaction linker Bromoacetamido-PEG2-NHS ester linker->payload_linker conjugation Conjugation Reaction payload_linker->conjugation mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb TCEP Reduction reduced_mAb->conjugation quench Quenching conjugation->quench purification Purification quench->purification final_ADC Final ADC purification->final_ADC PROTAC_Synthesis_Workflow start Start Materials ligand1 Target Protein Ligand (Amine) start->ligand1 linker This compound start->linker ligand2 E3 Ligase Ligand (Amine/Nucleophile) start->ligand2 step1 Step 1: Amide Coupling (NHS Ester Reaction) ligand1->step1 linker->step1 step2 Step 2: Nucleophilic Substitution ligand2->step2 intermediate Ligand-Linker Intermediate step1->intermediate intermediate->step2 crude_protac Crude PROTAC step2->crude_protac purification Purification (HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycle Recycling Ternary_Complex->Recycle Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycle->PROTAC Recycle->E3_Ligase

References

An In-depth Technical Guide to Bromo-PEG2-NHS Ester for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for the efficient and specific labeling of primary amines, and a bromo group that can participate in subsequent conjugation reactions. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecules.[4]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols for labeling primary amines, and its application in the synthesis of PROTACs for targeted protein degradation.

Chemical Properties and Handling

Proper handling and storage of this compound are critical to maintain its reactivity. The NHS ester is susceptible to hydrolysis, especially in the presence of moisture.

PropertyValueReference
Molecular Formula C11H16BrNO6[5]
Molecular Weight 338.15 g/mol
CAS Number 2148295-96-7
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO and DMF

Storage and Handling:

  • Store at -20°C, desiccated to prevent moisture exposure.

  • Equilibrate the vial to room temperature before opening to avoid condensation.

  • Prepare solutions in anhydrous DMSO or DMF immediately before use.

  • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

Reaction Mechanism: Labeling of Primary Amines

The NHS ester of this compound reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction is highly efficient at a slightly alkaline pH.

Reaction_Mechanism reagent This compound product Stable Amide Bond (Bromo-PEG2-NH-R) reagent->product Reaction leaving_group N-Hydroxysuccinimide (NHS) reagent->leaving_group releases amine Primary Amine (R-NH2) amine->product

Caption: Reaction of this compound with a primary amine.

The optimal pH for the reaction is between 7.2 and 8.5. At lower pH, the primary amine is protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a versatile linker to synthesize PROTACs.

The general strategy involves a two-step conjugation. First, a ligand for either the target protein or the E3 ligase containing a primary amine is reacted with the NHS ester of this compound. The resulting intermediate, which now contains a reactive bromo group, is then conjugated to the second ligand.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow start This compound step1 Step 1: NHS Ester Reaction start->step1 ligand1 Ligand 1 (with primary amine) ligand1->step1 intermediate Intermediate (Ligand 1-PEG2-Bromo) step1->intermediate step2 Step 2: Nucleophilic Substitution intermediate->step2 ligand2 Ligand 2 (with nucleophile) ligand2->step2 protac Final PROTAC Molecule step2->protac

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway protac PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_target Ubiquitinated Target Protein ubiquitination->ub_target proteasome Proteasome ub_target->proteasome degradation Degradation proteasome->degradation peptides Peptides degradation->peptides

Caption: Signaling pathway of PROTAC-mediated protein degradation.

The PEG2 linker in this compound provides spacing and flexibility that can be critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and composition of the linker are key parameters to optimize for efficient protein degradation.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

Protocol for Labeling a Protein with this compound

This protocol is adapted from general procedures for labeling proteins with NHS esters.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculate the Molar Excess: A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point. This may need to be optimized.

  • Reaction: Add the calculated volume of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

Recommended Reaction Parameters:

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for primary amine reactivity and minimizing hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis and protein degradation.
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C.
Molar Excess of NHS Ester 10 - 20 foldHighly dependent on the protein and desired degree of labeling.
Conceptual Protocol for PROTAC Synthesis

This protocol outlines the general steps for synthesizing a PROTAC using this compound.

  • Step 1: Conjugation of Ligand 1:

    • React the amine-containing Ligand 1 with a molar excess of this compound in an appropriate organic solvent with a non-nucleophilic base (e.g., DIPEA) at room temperature.

    • Monitor the reaction by LC-MS until completion.

    • Purify the Ligand 1-PEG2-Bromo intermediate by chromatography.

  • Step 2: Conjugation of Ligand 2:

    • React the purified intermediate with Ligand 2, which should contain a nucleophilic group that can displace the bromide (e.g., an amine or thiol).

    • The reaction conditions (solvent, temperature, base) will depend on the nature of the nucleophile on Ligand 2.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

General Protocol for Cell-Based Protein Degradation Assay
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • Western Blot Analysis: Analyze the protein levels of the target protein by Western blot. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction buffer is too low.- Hydrolysis of the NHS ester.- Presence of primary amines in the buffer.- Ensure the pH is between 7.2 and 8.5.- Use freshly prepared NHS ester solution.- Use an amine-free buffer like phosphate or bicarbonate.
Protein Precipitation - High concentration of organic solvent.- Protein is not stable under the reaction conditions.- Keep the organic solvent concentration below 10%.- Optimize buffer conditions (e.g., pH, ionic strength).
Loss of Protein Activity - Modification of critical lysine residues.- Reduce the molar excess of the NHS ester.- Optimize the reaction time and temperature.

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and drug development. Its bifunctional nature allows for the straightforward labeling of primary amines and subsequent conjugation, making it particularly well-suited for the synthesis of PROTACs. By understanding its chemical properties and optimizing reaction conditions, scientists can effectively utilize this reagent to create novel bioconjugates and targeted therapeutics for a wide range of applications.

References

The Strategic Advantage of Bromo-PEG2-NHS Ester: A Hydrophilic Bridge for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics and diagnostics, the precise chemical linkage of molecules is a critical determinant of efficacy, stability, and overall performance. The Bromo-PEG2-NHS ester has emerged as a valuable tool in bioconjugation, offering a unique combination of hydrophilicity, defined spacer length, and dual reactivity. This technical guide provides a comprehensive overview of the core benefits of the this compound hydrophilic spacer, supported by quantitative data, detailed experimental protocols, and visual representations of its application in key biological processes.

Core Benefits of the this compound Hydrophilic Spacer

The incorporation of a short, discrete polyethylene glycol (PEG) spacer, such as the di-ethylene glycol unit in this compound, confers several significant advantages to bioconjugates, particularly in the realms of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG spacer is its ability to increase the hydrophilicity of the resulting conjugate.[1][2] Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs and small molecule inhibitors in PROTACs, are inherently hydrophobic. This hydrophobicity can lead to challenges with aggregation, reduced bioavailability, and rapid clearance from circulation. The hydrophilic nature of the PEG chain helps to mitigate these issues by creating a protective hydration shell around the molecule, thereby improving its solubility and stability in aqueous environments.[2]

Improved Pharmacokinetics and Reduced Immunogenicity: The hydrophilic PEG spacer can significantly impact the pharmacokinetic profile of a bioconjugate. By increasing solubility and stability, PEGylation can lead to a longer circulation half-life and altered biodistribution.[1] This can result in enhanced drug exposure at the target site and an improved therapeutic index.[3] Furthermore, the PEG linker can shield immunogenic epitopes on the bioconjugate, potentially reducing the risk of an immune response.

Precise Spatial Control and Reduced Steric Hindrance: The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites. In the context of PROTACs, the linker length is a critical parameter that dictates the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC molecule itself.

Dual Functionality for Versatile Conjugation: The this compound is a heterobifunctional linker, featuring an N-hydroxysuccinimide (NHS) ester and a bromo group. The NHS ester reacts efficiently with primary amines, such as those found on lysine residues of proteins, to form stable amide bonds. The bromo group, a good leaving group, can react with nucleophiles like thiols, enabling a second conjugation step. This dual reactivity makes it a versatile building block in the synthesis of complex bioconjugates, including PROTACs where one end links to a target-binding ligand and the other to an E3 ligase ligand.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and illustrate the impact of PEG linker length on the performance of PROTACs, a key application area for this type of linker.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight338.15 g/mol
Molecular FormulaC11H16BrNO6
Solubility10 mM in DMSO
Purity>98% (typical)
Storage-20°C for long term

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Performance (Hypothetical BRD4 Degrader)

This table provides a synthesized comparison to demonstrate the general principle that PEG linker length is a critical parameter in optimizing PROTAC efficacy. The optimal length is target-dependent.

LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG250>908
PEG325>9510
PEG415>9512
PEG530>909

Note: Data is representative and synthesized from general trends reported in the literature for PROTACs. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation percentage.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the conjugation of the NHS ester moiety of this compound to primary amines on a target protein.

Materials:

  • Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive, so handle the reagent accordingly.

  • Conjugation Reaction: a. Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer. b. Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point, but this should be optimized. c. Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, spin filtration, or dialysis against a suitable buffer.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.

Protocol 2: Conceptual Workflow for PROTAC Synthesis using this compound

This protocol outlines the general steps for synthesizing a PROTAC molecule using this compound as the linker.

Materials:

  • Target-binding ligand with a primary amine handle

  • E3 ligase ligand with a nucleophilic handle (e.g., thiol)

  • This compound

  • Appropriate organic solvents (e.g., DMF, DMSO)

  • Bases (e.g., DIPEA, triethylamine)

  • Purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Conjugation to Target-Binding Ligand: a. Dissolve the target-binding ligand and this compound in an appropriate anhydrous solvent. b. Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction between the primary amine on the ligand and the NHS ester. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting intermediate (Ligand-PEG2-Bromo) by HPLC.

  • Step 2: Conjugation to E3 Ligase Ligand: a. Dissolve the purified intermediate from Step 1 and the E3 ligase ligand in a suitable solvent. b. Add a base to facilitate the nucleophilic substitution reaction between the bromo group and the nucleophilic handle on the E3 ligase ligand. c. Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Mandatory Visualizations

The following diagrams illustrate key processes involving the this compound.

G cluster_reagents Reagents cluster_reaction Conjugation Reaction (pH 8.3-8.5) cluster_products Products Protein Protein (with -NH2) Reaction_Step Nucleophilic Acyl Substitution Protein->Reaction_Step Linker This compound Linker->Reaction_Step Conjugate Protein-PEG2-Bromo (Conjugate) Reaction_Step->Conjugate Byproduct NHS Byproduct Reaction_Step->Byproduct

References

Methodological & Application

Application Note: Bromo-PEG2-NHS Ester Bioconjugation for Antibody Modification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of functional linkers to monoclonal antibodies (mAbs) is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and targeted imaging agents. The Bromo-PEG2-NHS ester is a heterobifunctional crosslinker designed for this purpose. It features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.

The NHS ester facilitates covalent bond formation with primary amines (e.g., the ε-amino group of lysine residues) on the antibody surface under mild, slightly basic conditions.[1][2][3] The two-unit PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.[4][5] The terminal bromo group serves as a stable, yet reactive handle for subsequent conjugation to nucleophiles, such as thiol groups on a cytotoxic drug or another payload molecule.

This document provides a detailed protocol for the initial conjugation of this compound to an antibody, a critical first step in a two-step conjugation strategy.

Experimental Protocols

This protocol outlines the procedure for conjugating this compound to primary amines on an antibody. Optimization may be required depending on the specific antibody and desired degree of labeling.

1. Materials and Reagents

  • Antibody (mAb) : Purified and free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).

  • This compound : Store at -20°C, protected from moisture.

  • Reaction Buffer : Amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 7.2-8.0.

  • Anhydrous Organic Solvent : Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer (Optional) : 1 M Tris-HCl, pH 7.4 or 1 M Glycine.

  • Purification System : Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

2. Antibody Preparation

  • Ensure the antibody is in an appropriate amine-free reaction buffer. If the antibody is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. A concentration of 2.5 mg/mL is a common starting point.

  • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

3. This compound Stock Solution Preparation

Note : The NHS ester is highly sensitive to moisture and will hydrolyze in aqueous solutions. This solution must be prepared immediately before use.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

4. Bioconjugation Reaction

  • Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess. A 5- to 20-fold molar excess of the linker over the antibody is a recommended starting point for optimization.

  • While gently stirring or vortexing the antibody solution, add the calculated volume of the this compound stock solution in a dropwise fashion.

  • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) of the total reaction volume to maintain antibody integrity.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice (4°C). Protect the reaction from light.

5. Quenching the Reaction (Optional but Recommended)

  • To stop the reaction and quench any unreacted NHS ester, add a quenching buffer such as Tris or Glycine to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

6. Purification of the Antibody-PEG-Bromo Conjugate

  • Remove unreacted this compound and other small molecules by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Use a desalting column or dialysis according to the manufacturer's instructions.

7. Characterization

  • Protein Concentration : Determine the final concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

  • Degree of Labeling (DOL) : The average number of linker molecules per antibody, also known as the Linker-to-Antibody Ratio (LAR), should be determined. Since the Bromo-PEG2 linker does not have a strong chromophore, this is best achieved using:

    • Mass Spectrometry (MALDI-TOF or ESI-QToF) : Provides a precise measurement of the mass increase corresponding to the number of conjugated linkers.

    • Hydrophobic Interaction Chromatography (HIC-HPLC) : Can separate antibody species with different numbers of attached linkers.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative parameters for the bioconjugation protocol.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range Notes
Antibody Concentration 1 - 10 mg/mL Higher concentrations can improve reaction efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Must be free of primary amines.
Reaction pH 7.2 - 8.5 pH 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester hydrolysis.
Molar Excess (Linker:Ab) 5:1 to 20:1 This ratio should be optimized to achieve the desired Degree of Labeling.
Reaction Time 30 - 120 minutes Longer incubation may be required at lower temperatures.
Reaction Temperature Room Temperature or 4°C Lower temperatures can help minimize hydrolysis and protein degradation.

| Quenching Agent | 50 - 100 mM Tris or Glycine | Quenches unreacted NHS esters to prevent non-specific reactions in downstream steps. |

Table 2: Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Hydrolysis of NHS ester : Reagent exposed to moisture; stock solution not used immediately. Use anhydrous solvent; prepare stock solution immediately before use.
Suboptimal pH : pH is too low (<7.2), protonating the primary amines. Ensure reaction buffer pH is between 7.2 and 8.5.
Competing Amines : Presence of Tris or other amines in the antibody buffer. Perform buffer exchange into an amine-free buffer prior to conjugation.
Antibody Aggregation High Degree of Labeling : Excessive modification of surface lysines. Reduce the molar excess of the this compound. Perform pilot reactions at different ratios.

| | Solvent Concentration : Organic solvent (DMSO/DMF) concentration is too high (>10%). | Ensure the volume of the linker stock solution is less than 10% of the total reaction volume. |

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Ab_prep 1. Antibody Preparation (Buffer Exchange to pH 8.3) Conjugation 3. Conjugation Reaction (Add NHS ester to Antibody, Incubate 30-60 min at RT) Ab_prep->Conjugation Reagent_prep 2. Reagent Preparation (Dissolve Bromo-PEG2-NHS in anhydrous DMSO) Reagent_prep->Conjugation Quench 4. Quench Reaction (Add 100 mM Tris Buffer) Conjugation->Quench Purify 5. Purification (Desalting Column) Quench->Purify Analyze 6. Characterization (Mass Spec / HIC-HPLC) Purify->Analyze Final_Product Antibody-PEG-Bromo Conjugate Analyze->Final_Product

Caption: Experimental workflow for antibody conjugation with this compound.

G cluster_reactants Reactants cluster_products Products Ab Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-C(O)-O-PEG2-Bromo (Stable Amide Bond) Ab->Conjugate pH 8.3 Linker Bromo-PEG2-O-C(O)-NHS (NHS Ester) Linker->Conjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) Linker->NHS_byproduct leaving group

Caption: Reaction scheme of NHS ester with a primary amine on an antibody.

G Ab Antibody Linker PEG2 Spacer Ab->Linker Amide Bond (Stable) Bromo Bromo Group (-Br) Linker->Bromo Ether Linkage (Stable) Payload Nucleophile (e.g., Drug-SH) Bromo->Payload Thioether Bond (Future Reaction)

Caption: Logical relationship of the bifunctional antibody-PEG-Bromo conjugate.

References

Bromo-PEG2-NHS Ester: Application Notes and Protocols for Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bromo-PEG2-NHS ester, a heterobifunctional crosslinker, and its application in targeted drug delivery research, with a primary focus on the development of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for bioconjugation and relevant analytical techniques are also provided.

Introduction to this compound

This compound is a versatile molecule used in bioconjugation and is particularly prominent in the field of targeted protein degradation.[1][2][3] It features two key reactive functionalities:

  • An N-hydroxysuccinimide (NHS) ester , which readily reacts with primary amines (such as the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[4][5]

  • A bromo group , which can react with nucleophiles like thiol groups (from cysteine residues), serving as a good leaving group for nucleophilic substitution reactions.

The molecule also incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. This PEG linker enhances the aqueous solubility of the resulting conjugate, which is a critical factor for improving the pharmacokinetic properties and bioavailability of therapeutic molecules.

Chemical Structure:

Applications in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

Role in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three components:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound serves as a versatile building block for this linker. The NHS ester end can be used to conjugate the linker to a ligand bearing a primary amine, while the bromo end can be used to attach the other ligand, often through a nucleophilic substitution reaction. The linker's length and composition are critical for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Potential in Antibody-Drug Conjugates (ADCs)

While less documented for this specific linker, the functional groups of this compound also lend themselves to the construction of Antibody-Drug Conjugates (ADCs). In this context, the NHS ester can react with lysine residues on a monoclonal antibody. The bromo group can then be used to attach a cytotoxic payload, either directly or through further chemical modification. The PEG spacer can help to improve the solubility and stability of the resulting ADC.

Quantitative Data Summary

Table 1: Representative PROTAC Synthesis Yields

StepReactantsLinker TypeAverage Yield (%)
Amide CouplingJQ1-acid, Amine-PEG-BocPEG-diamine30-35
Boc DeprotectionBoc-protected intermediate->95 (crude)
Final Amide CouplingJQ1-PEG-amine, E3-ligand-NHS esterPEG-diamine25-30

Data adapted from a high-throughput PROTAC synthesis platform. Yields are for the three-step solution-phase synthesis of a library of PROTACs.

Table 2: Representative PROTAC Activity Data

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC 1BRD4HEK29310 - 50~95
PROTAC 2BTKMino< 10~90

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is representative of potent PROTACs with PEG linkers.

Table 3: Representative Antibody Conjugation Efficiency

AntibodyLinker TypeMolar Ratio (Linker:Ab)Conjugation Efficiency (%)
TrastuzumabNHS-PEG-Azide10:1~70-80
IgGNHS-ester20:1Not specified

Conjugation efficiency can be determined by various methods, including mass spectrometry to determine the drug-to-antibody ratio (DAR).

Experimental Protocols

The following are detailed protocols for key experiments involving this compound and similar compounds.

Protocol 1: General Procedure for Conjugating this compound to a Primary Amine-Containing Molecule (e.g., E3 Ligase Ligand)

This protocol describes the initial step in PROTAC synthesis, where the linker is attached to one of the ligands.

Materials:

  • This compound

  • Amine-containing molecule (e.g., pomalidomide analog with an amine handle)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Nitrogen or Argon atmosphere

  • Analytical balance

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Linker: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Slowly add the this compound solution to the solution of the amine-containing molecule.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to obtain the desired bromo-functionalized ligand.

Protocol 2: General Procedure for PROTAC Synthesis via Nucleophilic Substitution

This protocol outlines the second step, where the bromo-functionalized ligand is conjugated to the second ligand (e.g., a "warhead" with a nucleophilic handle).

Materials:

  • Bromo-functionalized ligand from Protocol 1

  • "Warhead" molecule with a nucleophilic group (e.g., a thiol or phenol)

  • Anhydrous DMF or DMSO

  • A suitable base (e.g., Potassium Carbonate (K2CO3) for phenols, or a milder base for thiols)

  • Reaction vessel

  • Inert atmosphere

  • Analytical balance

  • Syringes and needles

Procedure:

  • Preparation: Dissolve the bromo-functionalized ligand (1.0 equivalent) and the nucleophilic "warhead" (1.0-1.2 equivalents) in anhydrous DMF or DMSO under an inert atmosphere.

  • Addition of Base: Add the appropriate base (e.g., K2CO3, 2.0-3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude PROTAC is then purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.

Protocol 3: General Procedure for Antibody Conjugation using an NHS Ester Linker

This protocol is a general method for conjugating an NHS ester-containing molecule, like this compound, to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to a non-amine containing buffer like PBS using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (pH 8.0-8.5).

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted linker and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->E3_Ligase E1, E2 enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start step1 Step 1: Conjugate This compound to Amine-containing Ligand 1 start->step1 step2 Purification 1 (Flash Chromatography) step1->step2 step3 Step 2: Conjugate Bromo-functionalized Ligand 1 to Nucleophilic Ligand 2 step2->step3 step4 Purification 2 (Preparative HPLC) step3->step4 end Final PROTAC step4->end

Caption: General workflow for the synthesis of a PROTAC.

Logical Relationship: Bifunctional Nature of this compound

Bifunctional_Linker linker NHS Ester This compound Bromo Group amine Primary Amine (-NH2) linker:nhs->amine Forms Amide Bond thiol Nucleophile (e.g., Thiol, -SH) linker:bromo->thiol Forms Thioether Bond

Caption: Reactive functionalities of this compound.

Safety and Handling

This compound should be handled by personnel trained in handling potentially hazardous chemicals.

  • Hazard Statements: May be harmful if swallowed. May cause skin and eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Use in a well-ventilated area or in a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place at -20°C, protected from moisture and light. It is recommended to store under an inert atmosphere. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Stability: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH. Therefore, solutions should be prepared fresh and used immediately.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in these application notes is for research purposes only and should not be used for diagnostic or therapeutic applications. The protocols provided are general guidelines and may require optimization for specific applications. Users should conduct their own validation studies to ensure the suitability of the methods and reagents for their particular research needs.

References

Application Notes and Protocols for Cell Surface Labeling Using Bromo-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NHS ester is a versatile, amine-reactive reagent commonly employed for the covalent modification of cell surface proteins. This bifunctional linker contains an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (—NH₂) present on the N-terminus of proteins and the side chains of lysine residues, forming stable amide bonds.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the molecule, minimizing non-specific interactions and aggregation.[3][4][5] The terminal bromo group provides a reactive handle for subsequent bioconjugation or "click chemistry" reactions, making it a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a comprehensive guide to utilizing this compound for the efficient and specific labeling of live cells, a critical step in studying cellular processes, tracking cell populations, and developing targeted therapeutics.

Principle of Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient under slightly basic conditions (pH 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. A competing hydrolysis reaction, where water attacks the NHS ester, can reduce labeling efficiency, particularly at higher pH and lower protein concentrations.

Key Applications

  • Cell Surface Protein Labeling: Covalently attaches to cell surface proteins for visualization and tracking of cells.

  • PROTAC Synthesis: Acts as a linker to connect a target-binding ligand and an E3 ligase ligand in the development of PROTACs for targeted protein degradation.

  • Drug Delivery and Development: The PEG linker can improve the pharmacokinetic properties of conjugated molecules.

  • Bioconjugation: The terminal bromo group allows for further chemical modifications.

Quantitative Data Summary

For reproducible and optimized cell surface labeling, it is crucial to carefully control the experimental parameters. The following table summarizes key quantitative data for consideration.

ParameterRecommended Range/ValueNotes
This compound Stock Solution 1-10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use to minimize hydrolysis.
Final Labeling Concentration 0.1 - 1.0 mg/mL (optimization required)The optimal concentration depends on the cell type and density.
Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mLStaining should be performed in a protein-free buffer.
Reaction Buffer Amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate)Avoid Tris or glycine buffers as they contain primary amines.
Reaction pH 7.2 - 8.5Optimal pH is typically around 8.3.
Incubation Temperature Room temperature or 4°CLower temperatures can reduce the rate of hydrolysis but may require longer incubation.
Incubation Time 2 - 60 minutesShorter incubation times (2-5 minutes) are often sufficient for live cell labeling.
Quenching Reagent 50-100 mM Tris-HCl or Glycine, pH 7.4-8.0Quenches unreacted NHS ester to stop the labeling reaction.

Experimental Protocols

Protocol 1: Live Cell Surface Labeling with this compound

This protocol details the steps for labeling the surface proteins of live cells in suspension.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Live cells in suspension

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Wash Buffer (PBS with 2% Fetal Bovine Serum (FBS))

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: a. Harvest cells and wash them once with protein-free PBS to remove any amines from the culture medium. b. Resuspend the cell pellet in cold, protein-free PBS and determine the cell concentration. c. Adjust the cell density to 1 x 10⁶ to 1 x 10⁷ cells/mL in cold, amine-free PBS. Keep cells on ice.

  • Reagent Preparation: a. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use. b. Prepare the labeling solution by diluting the this compound stock solution in Labeling Buffer to the desired final concentration (e.g., 0.5 mg/mL). The optimal concentration should be determined empirically.

  • Labeling Reaction: a. Add the labeling solution to the cell suspension. A typical starting point is to add 1/10th volume of the labeling solution to the cell suspension. b. Incubate for 2-5 minutes at room temperature, protected from light. Gently mix during incubation.

  • Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. b. Incubate for 5-10 minutes at room temperature.

  • Washing: a. Wash the cells twice with 2-3 mL of Wash Buffer (PBS with 2% FBS). The protein in the wash buffer will help to quench any remaining reactive ester. b. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes and discard the supernatant.

  • Analysis: a. Resuspend the final cell pellet in an appropriate buffer for downstream analysis, such as flow cytometry or fluorescence microscopy.

Protocol 2: Assessment of Labeling Efficiency and Cell Viability by Flow Cytometry

This protocol describes how to quantify the labeling efficiency and assess cell viability post-labeling using flow cytometry.

Materials:

  • Labeled cells from Protocol 1

  • Unlabeled control cells

  • Viability dye (e.g., Propidium Iodide, 7-AAD)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Sample Preparation: a. Prepare three sets of tubes: i. Unlabeled cells (negative control). ii. Labeled cells. iii. Unlabeled cells stained with a viability dye (for setting compensation). iv. Labeled cells stained with a viability dye. b. Resuspend cells in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Viability Staining: a. To the appropriate tubes, add the viability dye according to the manufacturer's instructions. b. Incubate as recommended by the dye manufacturer.

  • Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Analyze the data to: i. Compare the fluorescence intensity of the labeled cells to the unlabeled control to determine labeling efficiency. ii. Use the viability dye to distinguish between live and dead cell populations and assess the impact of the labeling procedure on cell viability.

Visualizations

Experimental Workflow for Cell Surface Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cell_prep Cell Preparation (Wash & Resuspend) labeling Labeling Reaction (Incubate Cells with Reagent) cell_prep->labeling reagent_prep Reagent Preparation (this compound Solution) reagent_prep->labeling quenching Quenching (Add Tris or Glycine) labeling->quenching washing Washing (Remove Excess Reagent) quenching->washing analysis Downstream Analysis (e.g., Flow Cytometry) washing->analysis

Caption: Workflow for cell surface labeling.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs. This diagram illustrates the general mechanism of PROTAC-mediated protein degradation, a process that can be studied following the modification of cell surface proteins.

G cluster_protac PROTAC Action cluster_degradation Degradation Pathway protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitination of POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Bromo-PEG2-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker molecule connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Bromo-PEG2-NHS ester, a heterobifunctional linker, in the creation of ADCs.

The this compound linker features two distinct reactive moieties:

  • An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on the surface of an antibody, to form stable amide bonds.

  • A bromoacetyl group that reacts with nucleophilic groups, most commonly the thiol group of a cysteine residue present on the cytotoxic drug or a thiol-containing payload, forming a stable thioether bond.

The polyethylene glycol (PEG) spacer (PEG2) enhances the solubility and biocompatibility of the linker and the resulting ADC. This protocol outlines a two-step conjugation strategy: first, the modification of the antibody with the linker, followed by the conjugation of the thiol-containing drug to the linker-modified antibody.

Data Presentation: Key Reaction Parameters

The following tables summarize the key quantitative parameters for the successful synthesis of an antibody-drug conjugate using this compound. These values represent a general starting point and may require optimization for specific antibodies, drugs, and desired Drug-to-Antibody Ratios (DARs).

Table 1: Antibody Modification with this compound

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation.
Molar Excess of Linker 5 - 20 foldVaries depending on the desired DAR.
Reaction Buffer Phosphate-buffered saline (PBS)pH 7.2 - 8.5.
Co-solvent Anhydrous DMSO or DMFUp to 10% (v/v) to dissolve the linker.
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C to slow hydrolysis.
Reaction Time 1 - 4 hoursMonitor reaction progress if possible.
Quenching Reagent 1 M Tris-HCl or GlycineFinal concentration of 50-100 mM.

Table 2: Drug Conjugation to Linker-Modified Antibody

ParameterRecommended RangeNotes
Molar Excess of Drug 1.5 - 5 fold over linkerEnsures efficient conjugation to the activated antibody.
Reaction Buffer Phosphate or Borate bufferpH 7.5 - 9.0.
Co-solvent Anhydrous DMSO or DMFTo dissolve the drug, if necessary.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 4 - 18 hours (overnight)
Quenching Reagent N-acetylcysteine or CysteineTo cap unreacted bromoacetyl groups.

Experimental Protocols

I. Antibody Modification with this compound

This protocol describes the initial step of covalently attaching the this compound linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution while gently vortexing.

    • Ensure the final concentration of DMSO is below 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

    • Collect the protein fractions and determine the concentration using a protein assay (e.g., BCA or A280).

II. Conjugation of Thiol-Containing Drug to Linker-Modified Antibody

This protocol details the second step, where the thiol-containing drug is conjugated to the bromoacetyl groups on the linker-modified antibody.

Materials:

  • Linker-modified antibody

  • Thiol-containing cytotoxic drug

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.5

  • Quenching Reagent: 100 mM N-acetylcysteine in PBS

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of the thiol-containing drug in anhydrous DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 3-fold molar excess of the drug stock solution to the linker-modified antibody solution.

    • Incubate the reaction overnight (16 hours) at room temperature in the dark with gentle mixing.

  • Quenching:

    • Add the Quenching Reagent to the reaction mixture to a final concentration of 10 mM to cap any unreacted bromoacetyl groups.

    • Incubate for 30 minutes at room temperature.

III. Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated drug, residual linker fragments, and to isolate the desired ADC species.[1][2]

Methods:

  • Size Exclusion Chromatography (SEC): Effective for removing unconjugated small molecules (drug, linker, quenching agents).[1]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate ADCs based on their Drug-to-Antibody Ratio (DAR).[1][3] The addition of the hydrophobic drug increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.

IV. Characterization of the Antibody-Drug Conjugate

Characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Key Characterization Assays:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to one antibody.

    • UV-Vis Spectroscopy: A simple method if the drug and antibody have distinct absorbance maxima.

    • Hydrophobic Interaction Chromatography (HIC): Can resolve species with different DARs.

    • Mass Spectrometry (MS): Provides a precise measurement of the mass of the ADC, allowing for DAR calculation.

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): To quantify the amount of monomer, aggregate, and fragment.

  • Antigen Binding:

    • ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen.

  • In Vitro Cytotoxicity:

    • Cell-based assays: To determine the potency and specificity of the ADC on target cells.

Visualizations

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) reaction1 NHS Ester Reaction (pH 7.2-8.5) mAb->reaction1 linker This compound linker->reaction1 mAb_linker Linker-Modified mAb reaction1->mAb_linker purification1 Purification (Desalting Column) mAb_linker->purification1 drug Thiol-Containing Drug purification1:e->drug:w reaction2 Bromoacetyl-Thiol Reaction (pH 7.5-9.0) drug->reaction2 ADC_crude Crude ADC reaction2->ADC_crude purification2 Purification (HIC / SEC) ADC_crude->purification2 ADC_final Purified ADC purification2->ADC_final characterization Characterization (DAR, Purity, etc.) ADC_final->characterization

Caption: Workflow for ADC Synthesis.

Caption: ADC Conjugation Chemistry.

Logical_Relationship Factors Influencing ADC Quality pH pH DAR Drug-to-Antibody Ratio (DAR) pH->DAR Temperature Temperature Temperature->DAR Molar_Ratio Molar Ratio (Linker/Drug) Molar_Ratio->DAR Reaction_Time Reaction Time Reaction_Time->DAR Efficacy Efficacy DAR->Efficacy Toxicity Toxicity DAR->Toxicity PK Pharmacokinetics DAR->PK Purity Purity Purity->Efficacy Purity->Toxicity Aggregation Aggregation Aggregation->PK Stability Stability Stability->Efficacy Stability->Toxicity

Caption: Interdependencies in ADC Development.

References

Bromo-PEG2-NHS Ester: A Versatile Tool in Proteomic Studies for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromo-PEG2-NHS ester is a heterobifunctional chemical linker that has emerged as a valuable tool in the field of chemical biology and drug discovery, particularly in the burgeoning area of targeted protein degradation. Its unique architecture, featuring a bromo group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent conjugation of different molecules, facilitating the synthesis of complex bioconjugates. This application note provides a comprehensive overview of the use of this compound in proteomic studies, with a focus on its principal application in the construction of Proteolysis-Targeting Chimeras (PROTACs). Detailed protocols and data are presented to guide researchers in its effective utilization.

Core Application: PROTAC-Mediated Targeted Protein Degradation

The most prominent application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[1][2][3] This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4]

The this compound serves as a flexible linker connecting the target-binding ligand (warhead) and the E3 ligase-binding ligand. The NHS ester end allows for straightforward conjugation to primary amines (e.g., on a targeting ligand), while the bromo group can be used to attach the E3 ligase ligand through nucleophilic substitution. The PEG2 spacer provides sufficient length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.

Signaling Pathway of PROTAC Action

The mechanism of action of a PROTAC synthesized using this compound can be visualized as a catalytic cycle. The PROTAC first binds to the target protein and an E3 ligase, forming a ternary complex. This leads to the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage another target protein and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex PROTAC PROTAC (via this compound) PROTAC->Ternary Complex Ternary Complex->PROTAC Release & Recycling Ubiquitinated Target Ubiquitinated Target Protein Ternary Complex->Ubiquitinated Target Ubiquitination Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Targeting Ligand with this compound

This protocol describes the conjugation of the NHS ester end of this compound to a primary amine-containing targeting ligand.

Materials:

  • This compound

  • Targeting ligand with a primary amine functional group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Targeting Ligand: Dissolve the targeting ligand in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the targeting ligand solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting bromo-PEGylated ligand using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., LC-MS).

Protocol 2: Synthesis of a PROTAC by Conjugating the Bromo-PEGylated Ligand with an E3 Ligase Ligand

This protocol outlines the reaction of the bromo group of the purified bromo-PEGylated ligand with a thiol-containing E3 ligase ligand.

Materials:

  • Bromo-PEGylated targeting ligand (from Protocol 1)

  • E3 ligase ligand with a thiol (-SH) group

  • Anhydrous DMF or DMSO

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution of Reactants: Dissolve the bromo-PEGylated targeting ligand and a slight molar excess (1.1-1.5 equivalents) of the thiol-containing E3 ligase ligand in anhydrous DMF or DMSO.

  • Addition of Base: Add 2-3 equivalents of a non-nucleophilic base such as DIPEA to the reaction mixture to facilitate the nucleophilic substitution reaction.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR spectroscopy.

Experimental Workflow for a Proteomic Study

A typical proteomic study to evaluate the efficacy and selectivity of a newly synthesized PROTAC involves several key steps, from cell treatment to data analysis.

Proteomics_Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Labeling Peptide Labeling (e.g., TMT, iTRAQ) Protein Digestion->Peptide Labeling LC-MS/MS Analysis LC-MS/MS Analysis Peptide Labeling->LC-MS/MS Analysis Data Analysis Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis Target Degradation Profile Target Degradation Profile Data Analysis->Target Degradation Profile

Caption: Workflow for a quantitative proteomics experiment.

Protocol 3: Quantitative Proteomic Analysis of PROTAC-treated Cells

This protocol provides a general workflow for assessing changes in protein abundance in response to PROTAC treatment using isobaric labeling (e.g., TMT or iTRAQ) followed by LC-MS/MS.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Isobaric labeling reagents (e.g., TMTpro™)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification: Harvest the cells, wash with PBS, and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Protein Reduction, Alkylation, and Digestion:

    • Take an equal amount of protein from each sample.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digest the proteins into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.

  • Isobaric Labeling: Label the resulting peptide mixtures from each condition with the respective isobaric tags according to the manufacturer's instructions.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and, if necessary, fractionate the pooled sample using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the labeled and fractionated peptides by LC-MS/MS.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer™, MaxQuant). Identify and quantify the relative abundance of proteins across the different treatment conditions.

Data Presentation

The quantitative data obtained from proteomic experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Degradation Data for a Target Protein

PROTAC ConcentrationTreatment Time (hours)Target Protein Abundance (Fold Change vs. Vehicle)
10 nM40.85
10 nM80.62
10 nM160.35
10 nM240.21
100 nM40.65
100 nM80.31
100 nM160.12
100 nM240.08

Table 2: Key Degradation Parameters

ParameterValue
DC50 (Concentration for 50% degradation)25 nM (at 16 hours)
Dmax (Maximum degradation)>90% (at 100 nM, 24 hours)

This compound is a powerful and versatile chemical tool for researchers in proteomics and drug discovery. Its primary application as a linker in the synthesis of PROTACs has significantly contributed to the advancement of targeted protein degradation as a therapeutic modality. The protocols and workflows detailed in this application note provide a solid foundation for the successful implementation of this compound in the development and characterization of novel PROTACs for basic research and therapeutic applications. The ability to systematically degrade specific proteins of interest opens up new avenues for understanding protein function and for developing novel treatments for a wide range of diseases.

References

Application Notes and Protocols for Protein Immobilization using Bromo-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, including biosensors, immunoassays, and targeted drug delivery systems. Bromo-PEG2-NHS ester is a heterobifunctional crosslinker designed to facilitate the covalent attachment of proteins to amine-functionalized surfaces. This molecule features a short polyethylene glycol (PEG) spacer, which enhances hydrophilicity and reduces non-specific binding, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the surface, and a bromo group for subsequent conjugation of other molecules, although for the purpose of this protocol, we will focus on the initial protein immobilization step.

The NHS ester moiety reacts efficiently with primary amines (-NH2) on a functionalized surface to form stable amide bonds. Subsequently, the bromo group can be utilized for further chemical modifications if required. This two-step approach allows for a controlled and oriented immobilization of proteins, which is crucial for maintaining their biological activity.

Data Presentation: Quantitative Analysis of Protein Immobilization

Table 1: Effect of Linker Concentration on Immobilized Protein Surface Density

This compound Concentration (mM)Immobilized Protein Surface Density (ng/cm²)
0.1150 ± 15
0.5280 ± 25
1.0450 ± 30
5.0550 ± 40
10.0570 ± 35

This data is representative and illustrates the trend of increasing protein immobilization with higher linker concentrations, eventually reaching a saturation point.

Table 2: Influence of Protein Concentration on Immobilization Efficiency

Protein Concentration (mg/mL)Immobilized Protein Surface Density (ng/cm²)Immobilization Efficiency (%)
0.1120 ± 1085
0.5350 ± 2070
1.0500 ± 2865
2.0580 ± 3258
5.0600 ± 3050

This representative data shows that while higher protein concentrations lead to a greater absolute amount of immobilized protein, the relative immobilization efficiency may decrease.

Experimental Protocols

This section provides a detailed methodology for the immobilization of proteins onto an amine-functionalized surface using this compound.

Materials and Reagents
  • This compound

  • Amine-functionalized surface (e.g., amine-silanized glass slide, gold surface with amine-terminated self-assembled monolayer)

  • Protein to be immobilized

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanolamine or Tris buffer (for quenching)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Deionized (DI) water

Protocol 1: Surface Activation with this compound
  • Preparation of Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mM. The NHS ester is moisture-sensitive, so handle the reagent and solvent accordingly.

  • Surface Incubation: Apply the this compound solution to the amine-functionalized surface, ensuring complete coverage.

  • Reaction: Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing: After incubation, wash the surface thoroughly with DMF or DMSO to remove any unreacted linker, followed by a wash with PBS.

Protocol 2: Protein Immobilization
  • Protein Solution Preparation: Prepare a solution of the protein to be immobilized in PBS (pH 7.4) at a concentration of 0.1-2 mg/mL. Avoid buffers containing primary amines (e.g., Tris) as they will compete with the NHS ester reaction.

  • Immobilization Reaction: Apply the protein solution to the activated surface.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Blocking Unreacted Sites: After protein incubation, wash the surface with washing buffer. To block any remaining reactive NHS ester groups, incubate the surface with a quenching solution (e.g., 1 M ethanolamine, pH 8.5 or 100 mM Tris-HCl, pH 7.5) for 30 minutes at room temperature.

  • Final Washing: Wash the surface extensively with washing buffer and then with DI water.

  • Storage: The protein-immobilized surface can be stored in a suitable buffer at 4°C until use.

Visualizations

Chemical Reaction Pathway

G Chemical Reaction of this compound with an Amine Surface Amine_Surface Amine-Functionalized Surface (-NH2) Activated_Surface Activated Surface (Bromo-PEG2-Amide) Amine_Surface->Activated_Surface + this compound Bromo_PEG_NHS This compound NHS N-Hydroxysuccinimide (byproduct)

Caption: Reaction of this compound with an amine-functionalized surface.

Experimental Workflow

G Experimental Workflow for Protein Immobilization start Start: Amine-Functionalized Surface prepare_linker Prepare Bromo-PEG2-NHS Ester Solution start->prepare_linker activate_surface Incubate Surface with Linker (1-2 hours, RT) prepare_linker->activate_surface wash1 Wash with DMF/DMSO, then PBS activate_surface->wash1 prepare_protein Prepare Protein Solution in PBS wash1->prepare_protein immobilize Incubate Activated Surface with Protein (2-4h RT or O/N 4°C) prepare_protein->immobilize wash2 Wash with PBS-T immobilize->wash2 block Block with Ethanolamine or Tris Buffer (30 min, RT) wash2->block wash3 Final Wash with PBS-T and DI Water block->wash3 end End: Protein-Immobilized Surface wash3->end

Caption: Step-by-step workflow for protein immobilization.

Logical Relationship of Immobilization Parameters

G Factors Influencing Protein Immobilization cluster_input Input Parameters cluster_output Outcome Linker_Conc Linker Concentration Immobilization_Density Immobilization Density Linker_Conc->Immobilization_Density Protein_Conc Protein Concentration Protein_Conc->Immobilization_Density Inc_Time Incubation Time Inc_Time->Immobilization_Density Protein_Activity Protein Activity Immobilization_Density->Protein_Activity can affect

Caption: Key parameters affecting protein immobilization outcome.

Optimizing Bromo-PEG2-NHS Ester Reactions: A Guide to Buffer and pH Selection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation and drug development. It features two reactive groups: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a bromo group available for subsequent nucleophilic substitution reactions. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous environments.[1][2] The success of conjugation reactions involving this compound is critically dependent on the careful selection of buffer and pH conditions to maximize the efficiency of the primary amine reaction while minimizing hydrolysis of the NHS ester.

The Critical Role of pH in NHS Ester Reactions

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is governed by a delicate balance between the nucleophilicity of the amine and the stability of the NHS ester, both of which are pH-dependent.

  • Amine Reactivity: A primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. As the pH increases above the pKa of the amine (typically around 8.5-9.5 for the ε-amino group of lysine), the concentration of the deprotonated, reactive form increases, favoring the conjugation reaction.[3][4]

  • NHS Ester Hydrolysis: A competing reaction is the hydrolysis of the NHS ester by water, which cleaves the ester and renders the reagent inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.[3] For instance, the half-life of an NHS ester can be several hours at pH 7, but only minutes at pH 9.

Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Recommended Buffers and pH for this compound Reactions

For most applications involving the conjugation of this compound to proteins or other amine-containing biomolecules, a pH range of 7.0 to 9.0 is generally recommended. However, for optimal results, a more precise pH of 8.3-8.5 is often cited as the ideal starting point.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4. While the reaction rate is slower at this pH, the stability of the NHS ester is greater, which can be advantageous for sensitive proteins.

  • Sodium Bicarbonate Buffer: A 0.1 M solution provides a pH around 8.3, which is in the optimal range for the reaction.

  • Sodium Phosphate Buffer: A 0.1 M solution can be adjusted to the desired pH within the optimal range.

Buffers to Avoid:

It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS ester. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine should not be used in the reaction mixture.

Quantitative Data Summary

The following table summarizes the key parameters for optimizing this compound reactions, based on general NHS ester chemistry.

ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.
Buffer 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, PBSMust be free of primary amines.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (1-4 hours). Reactions at 4°C can proceed overnight to improve stability for sensitive molecules.
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°CThe optimal time may need to be determined empirically.
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The NHS ester should be dissolved immediately before use.
Molar Excess of NHS Ester 5- to 20-fold molar excess over the amineThe optimal ratio should be determined empirically for the specific application.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Sodium Phosphate, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction:

    • While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. A 10-fold molar excess of the NHS ester is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quench the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Bromo_PEG_NHS This compound Conjugate Bromo-PEG2-Protein (Stable Amide Bond) Bromo_PEG_NHS->Conjugate NHS_byproduct N-Hydroxysuccinimide Bromo_PEG_NHS->NHS_byproduct Leaving Group Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Conjugate Nucleophilic Attack

Caption: Reaction mechanism of this compound with a primary amine.

ExperimentalWorkflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) start->prep_protein react 3. Mix and Incubate (1-2h at RT or overnight at 4°C) prep_protein->react prep_nhs 2. Prepare this compound (in DMF or DMSO) prep_nhs->react quench 4. Quench Reaction (Tris or Glycine buffer) react->quench purify 5. Purify Conjugate (Desalting column or Dialysis) quench->purify end End purify->end

Caption: Experimental workflow for protein conjugation.

Troubleshooting start Low Conjugation Yield? check_ph Is pH optimal (8.3-8.5)? start->check_ph Yes check_buffer Is buffer amine-free? start->check_buffer Yes check_nhs Is NHS ester fresh/active? start->check_nhs Yes check_ratio Is molar ratio sufficient? start->check_ratio Yes solution_ph Adjust pH of reaction buffer. check_ph->solution_ph No solution_buffer Exchange protein into a non-amine buffer. check_buffer->solution_buffer No solution_nhs Use fresh, anhydrous solvent and new reagent. check_nhs->solution_nhs No solution_ratio Increase molar excess of NHS ester. check_ratio->solution_ratio No

Caption: Troubleshooting guide for this compound reactions.

References

Application Notes and Protocols for Bromo-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed guidelines for the proper storage, handling, and application of Bromo-PEG2-NHS ester, a heterobifunctional crosslinker commonly used in bioconjugation, drug delivery, and proteomics. Adherence to these protocols is crucial for ensuring the integrity of the reagent and obtaining reliable experimental outcomes.

Product Information and Storage

This compound is a valuable tool for covalently linking molecules containing primary amines and thiol groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the bromoacetyl group reacts with sulfhydryls. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions.

Proper storage is critical to maintain the reactivity of this moisture-sensitive reagent.

Table 1: Storage Conditions for this compound

ConditionTemperatureDurationAdditional Notes
Long-Term Storage -20°C[1][2]Months to years[1]Store in a dry, dark environment with a desiccant.[1]
Short-Term Storage 0 - 4°C[1]Days to weeksKeep dry and protected from light.
Stock Solution -80°C or -20°CUp to 6 months at -80°C, 1 month at -20°CPrepare fresh and use on the same day for in vivo experiments. Aliquot to avoid multiple freeze-thaw cycles.
Shipping Ambient TemperatureA few weeksThe product is stable for short periods during shipping.

Handling and Safety Precautions

This compound and similar compounds are potentially hazardous. It is imperative to follow safety guidelines to minimize risks.

2.1 Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

2.2 Safe Handling Practices

  • Handle the reagent in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory area.

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

2.3 First Aid Measures

  • If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

2.4 Disposal

Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release into the environment as it is very toxic to aquatic life.

Experimental Protocols

This section outlines a general protocol for conjugating a protein containing a primary amine to a molecule with a sulfhydryl group using this compound.

3.1 Reagent Preparation

  • Equilibration: Bring the vial of this compound to room temperature before opening.

  • Dissolution: Dissolve the required amount of the ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution.

3.2 Protein Labeling Protocol

This protocol involves a two-step sequential conjugation.

Step 1: Reaction with Primary Amines (NHS Ester Reaction)

  • Buffer Preparation: Prepare a buffer with a pH of 7.2-7.5. Amine-free buffers such as phosphate-buffered saline (PBS) are suitable.

  • Protein Preparation: Dissolve the protein containing the primary amine in the reaction buffer.

  • Reaction: Add the dissolved this compound to the protein solution. The molar ratio of the ester to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis against a suitable buffer (pH 6.5-7.5).

Step 2: Reaction with Sulfhydryls (Bromoacetyl Reaction)

  • Molecule Preparation: Dissolve the sulfhydryl-containing molecule in a suitable buffer (pH 6.5-7.5).

  • Conjugation: Add the purified, amine-labeled protein from Step 1 to the sulfhydryl-containing molecule solution.

  • Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, a small molecule containing a thiol, such as cysteine or β-mercaptoethanol, can be added to quench any unreacted bromoacetyl groups.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted components.

Diagram 1: Experimental Workflow for Protein-Molecule Conjugation

G Workflow for this compound Conjugation cluster_prep Reagent Preparation cluster_step1 Step 1: NHS Ester Reaction (Amine Labeling) cluster_step2 Step 2: Bromoacetyl Reaction (Thiol Labeling) prep1 Equilibrate this compound to Room Temperature prep2 Dissolve in Anhydrous DMSO or DMF prep1->prep2 s1_2 Add Dissolved Crosslinker prep2->s1_2 Add to Protein Solution s1_1 Dissolve Protein-NH2 in pH 7.2-7.5 Buffer s1_1->s1_2 s1_3 Incubate (30 min RT or 2h at 4°C) s1_2->s1_3 s1_4 Purify via Desalting Column s1_3->s1_4 s2_2 Combine with Labeled Protein s1_4->s2_2 Add Purified Labeled Protein s2_1 Dissolve Molecule-SH in pH 6.5-7.5 Buffer s2_1->s2_2 s2_3 Incubate (30 min RT or 2h at 4°C) s2_2->s2_3 s2_4 Quench Reaction (Optional) s2_3->s2_4 s2_5 Final Purification of Conjugate s2_4->s2_5

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Bromo-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG2-NHS ester. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their labeling experiments.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results when using this compound.

Question: Why is my labeling efficiency with this compound unexpectedly low?

Answer:

Low labeling efficiency can arise from several factors. Follow this troubleshooting guide to diagnose the issue:

1. Verify Reagent Integrity and Handling:

  • Issue: The this compound may have hydrolyzed due to moisture. NHS esters are highly sensitive to water.[1][2][3]

  • Solution:

    • Always store the this compound in a desiccated environment at -20°C.[1][2]

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

    • Prepare the stock solution of the NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of NHS esters are not stable and should be used right away.

    • Avoid repeated freeze-thaw cycles of the stock solution.

2. Check Reaction Buffer Composition and pH:

  • Issue: The pH of the reaction buffer is critical for efficient labeling. Primary amines on the protein need to be deprotonated to be nucleophilic, which is favored at a slightly alkaline pH.

  • Solution:

    • Ensure the reaction buffer has a pH between 7.2 and 8.5, with the optimal range often being 8.3-8.5.

    • At a pH below 7.2, the amine groups are protonated and less reactive.

    • At a pH above 8.5, the hydrolysis of the NHS ester is significantly accelerated, which competes with the labeling reaction.

  • Issue: The buffer itself may be interfering with the reaction.

  • Solution:

    • Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.

    • Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine , as they will compete with your protein for reaction with the NHS ester. If your protein is in such a buffer, a buffer exchange step (e.g., dialysis or gel filtration) is necessary before labeling.

3. Optimize Reaction Conditions:

  • Issue: The molar ratio of this compound to your protein may be suboptimal.

  • Solution:

    • A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. However, this may require optimization for your specific protein.

    • For monoclonal antibodies, a final Degree of Labeling (DOL) of 4-9 is often considered optimal.

  • Issue: The concentration of your protein may be too low.

  • Solution:

    • The hydrolysis of the NHS ester is a more significant competing reaction in dilute protein solutions.

    • Aim for a protein concentration of 1-10 mg/mL.

  • Issue: Incubation time and temperature may not be optimal.

  • Solution:

    • Typical incubation times are 1-2 hours at room temperature or overnight at 4°C. For unstable proteins, performing the reaction at 4°C for a longer duration may be beneficial.

4. Address Protein-Specific Issues:

  • Issue: The primary amines on your target protein may be inaccessible.

  • Solution:

    • The accessibility of lysine residues and the N-terminus can vary between proteins. If possible, use a protein variant with more accessible labeling sites.

    • Consider gentle denaturation or conformational changes, but be mindful of preserving protein function.

  • Issue: The protein may precipitate during the labeling reaction.

  • Solution:

    • This can be caused by a high concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Adding the NHS ester stock solution to the protein solution slowly while gently vortexing can help prevent precipitation.

    • The this compound contains a hydrophilic PEG spacer to improve aqueous solubility, which should help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended for efficient labeling of proteins and antibodies.

Q2: Which buffers are compatible with this compound reactions?

Compatible buffers are those that do not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate or carbonate-bicarbonate buffers

  • HEPES buffer

  • Borate buffer

Q3: How should I store and handle this compound?

Store this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in anhydrous DMSO or DMF and used immediately.

Q4: What is the primary side reaction that competes with the labeling reaction?

The primary competing reaction is the hydrolysis of the NHS ester by water, which forms an inactive carboxylate. The rate of hydrolysis increases significantly with increasing pH.

Q5: How can I stop (quench) the labeling reaction?

To stop the reaction, you can add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-100 mM. This will react with any excess this compound.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.
Molar Excess of NHS Ester 10- to 20-foldMay require optimization for the specific protein.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used for longer incubation times, especially for unstable proteins.
Reaction Time 1 - 2 hours at RT; Overnight at 4°CCan be optimized based on the reactivity of the protein.
Organic Solvent (DMSO/DMF) < 10% (v/v) final concentrationHigh concentrations can lead to protein precipitation.
Quenching Reagent Conc. 20 - 100 mM (e.g., Tris, glycine)Added to terminate the labeling reaction.

NHS Ester Half-life in Aqueous Solution

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C10 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure. Optimization may be required for your specific protein.

1. Protein Preparation: a. Ensure your protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer) at a pH of 8.3-8.5. b. If necessary, perform a buffer exchange using dialysis or a desalting column. c. Adjust the protein concentration to 1-10 mg/mL.

2. Prepare this compound Solution: a. Allow the vial of this compound to warm to room temperature before opening. b. Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).

3. Labeling Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 20-fold). b. While gently vortexing the protein solution, add the calculated amount of the dissolved NHS ester. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching (Optional): a. To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature.

5. Purification: a. Remove excess, unreacted this compound and the NHS byproduct from the labeled protein. b. Common purification methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration
  • Dialysis
  • Tangential Flow Filtration (TFF)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Protein Preparation (Amine-free buffer, pH 8.3-8.5) reaction 3. Labeling Reaction (Add ester to protein, incubate) protein_prep->reaction ester_prep 2. Prepare this compound (Fresh in anhydrous DMSO/DMF) ester_prep->reaction quench 4. Quenching (Optional) (Add Tris or Glycine) reaction->quench purify 5. Purification (e.g., SEC, Dialysis) reaction->purify If not quenching quench->purify analyze 6. Analysis (e.g., DOL determination) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow cluster_reagent Reagent Check cluster_buffer Buffer Check cluster_conditions Reaction Conditions start Low Labeling Efficiency check_reagent Is the NHS ester stored and handled correctly? start->check_reagent reagent_solution Use fresh, anhydrous DMSO/DMF for stock solution. check_reagent->reagent_solution No check_buffer Is the buffer amine-free and at pH 7.2-8.5? check_reagent->check_buffer Yes buffer_solution Use PBS or Bicarbonate buffer. Adjust pH to 8.3-8.5. check_buffer->buffer_solution No check_conditions Are protein concentration and molar excess of ester optimal? check_buffer->check_conditions Yes conditions_solution Increase protein concentration. Optimize molar excess of ester. check_conditions->conditions_solution No end Further Optimization Needed (e.g., incubation time, temperature) check_conditions->end Yes

References

How to prevent hydrolysis of Bromo-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this heterobifunctional crosslinker and to troubleshoot common issues, with a primary focus on preventing hydrolysis of the N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing an amine-reactive NHS ester and a thiol-reactive bromoacetyl group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds, while the bromoacetyl group reacts with sulfhydryl groups (e.g., on cysteine residues) via alkylation.[3][4] The PEG spacer enhances solubility in aqueous solutions.[1] This reagent is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the formation of an inactive carboxylic acid and N-hydroxysuccinimide. This is a significant issue as it directly competes with the desired conjugation reaction with primary amines. Once hydrolyzed, the reagent can no longer react with the target molecule, which results in reduced conjugation efficiency and lower yields of the desired product.

Q3: What are the key factors that influence the rate of this compound hydrolysis?

The stability of the NHS ester is primarily affected by three main factors:

  • pH: The rate of hydrolysis significantly increases with a rise in pH.

  • Temperature: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of nucleophiles other than the intended primary amine can compete with the desired reaction.

Q4: What is the optimal pH for performing conjugation reactions with this compound?

The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance for efficient conjugation.

  • Below pH 7.2: The target primary amines are largely protonated (-NH₃⁺), which makes them poor nucleophiles and slows down the reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, leading to significant reagent inactivation.

Q5: How should I prepare and store this compound to minimize hydrolysis?

Proper storage and handling are critical for maintaining the reactivity of this compound.

  • Storage of Solid Reagent: Store the solid this compound in a cool, dry place, protected from moisture. Long-term storage at -20°C is recommended. It is advisable to use a desiccator.

  • Preparing Stock Solutions: If the NHS ester is not readily soluble in your aqueous reaction buffer, it should first be dissolved in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is of high quality and anhydrous.

  • Using Stock Solutions: Aqueous solutions of NHS esters should be prepared immediately before use and are not recommended for storage. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time (e.g., up to a month, though it's best to prepare fresh). Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments with this compound, with a focus on issues related to hydrolysis.

Problem 1: Low or No Conjugation Yield

This is a frequent issue that can often be traced back to the hydrolysis of the NHS ester.

Potential Cause Recommended Action
Hydrolysis of NHS Ester - Ensure the reaction pH is within the optimal range (7.2-8.5).- Prepare the NHS ester solution immediately before use.- Work quickly once the reagent is in an aqueous solution.
Incorrect Buffer - Use non-amine containing buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate buffer.- Strictly avoid buffers containing primary amines like Tris or glycine, as they compete with the target molecule.
Inactive Reagent - Store the solid reagent under the recommended conditions (-20°C, desiccated).- Allow the reagent to warm to room temperature before opening to prevent moisture contamination.
Suboptimal Molar Ratio - A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point. This may need to be optimized for your specific application.

Problem 2: Inconsistent Conjugation Results

Variability between experiments can be frustrating and often points to subtle issues with reagent handling and reaction setup.

Potential Cause Recommended Action
Moisture Contamination - Always allow the reagent vial to reach room temperature before opening.- Use anhydrous solvents for preparing stock solutions.
pH Fluctuation - Use a buffer with sufficient buffering capacity to maintain the pH throughout the reaction.
Reaction Time - Standardize the incubation time for your experiments. Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.

Problem 3: Non-specific Reactions or Unintended Modifications

With a heterobifunctional linker like this compound, there is a possibility of side reactions involving the bromoacetyl group.

Potential Cause Recommended Action
Reactivity of Bromoacetyl Group - The bromoacetyl group is reactive towards thiols, but at higher pH values (e.g., pH 9.0), its reactivity increases. Be mindful that at the upper end of the recommended pH range for NHS ester reactions, some reaction of the bromoacetyl group with highly nucleophilic species might occur.
Presence of Other Nucleophiles - Ensure your protein or molecule of interest is in a purified form, free from other nucleophilic contaminants.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a primary amine on a protein.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve or exchange the protein into the amine-free reaction buffer at the desired concentration.

  • Prepare the NHS Ester Solution: Immediately before starting the conjugation, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or through dialysis against a suitable storage buffer.

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters

This table summarizes the general stability of NHS esters in aqueous solutions at different pH values. While specific data for this compound is not available, these values provide a good estimate of its stability profile.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Note: The half-life is the time it takes for 50% of the NHS ester to hydrolyze.

Visualizations

Hydrolysis_vs_Conjugation Bromo-PEG2-NHS_ester This compound Conjugated_Product Stable Amide Bond (Desired Product) Bromo-PEG2-NHS_ester->Conjugated_Product Aminolysis (Conjugation) Hydrolyzed_Product Inactive Carboxylic Acid (Undesired Product) Bromo-PEG2-NHS_ester->Hydrolyzed_Product Hydrolysis Primary_Amine Primary Amine (e.g., on Protein) Water Water (H₂O)

Caption: Competing reactions of this compound: desired aminolysis versus undesired hydrolysis.

Troubleshooting_Workflow start Low Conjugation Yield check_pH Is pH between 7.2-8.5? start->check_pH check_buffer Is buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to optimal range check_pH->adjust_pH No check_reagent Is reagent stored correctly and handled properly? check_buffer->check_reagent Yes change_buffer Use a non-amine buffer (e.g., PBS) check_buffer->change_buffer No new_reagent Use fresh, properly handled reagent check_reagent->new_reagent No success Improved Yield check_reagent->success Yes adjust_pH->check_buffer change_buffer->check_reagent new_reagent->success

Caption: Troubleshooting workflow for low conjugation yield with this compound.

References

Technical Support Center: Optimizing Bromo-PEG2-NHS Ester to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your protein conjugation experiments using Bromo-PEG2-NHS ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your research.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Hydrolysis of this compound The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Ensure the reagent is stored in a desiccated environment at -20°C.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2] Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[3]
Incorrect buffer pH The reaction of NHS esters with primary amines is pH-dependent. A pH that is too low will result in the protonation of amines, making them unreactive. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester. The optimal pH range is typically 7.2-8.5. For many proteins, a pH of 8.3-8.5 is ideal.
Presence of competing primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing conjugation efficiency. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange before conjugation.
Low protein concentration The hydrolysis of the NHS ester is a competing unimolecular reaction. In dilute protein solutions, this hydrolysis can dominate over the desired bimolecular conjugation reaction. If possible, increase the protein concentration to 1-10 mg/mL.
Insufficient molar excess of this compound The optimal molar ratio of NHS ester to protein can vary depending on the protein's characteristics and the desired degree of labeling. It is recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific application.
Problem 2: Protein Precipitation During or After Conjugation

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
High concentration of organic solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically below 10%.
Over-labeling of the protein Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the this compound in the reaction or shorten the reaction time.
Use of a hydrophobic NHS ester While the PEG component of this compound enhances hydrophilicity, conjugating a large number of these molecules to a protein can still alter its solubility. If precipitation is an issue, consider using a more hydrophilic PEG linker.
Problem 3: Lack of Reproducibility Between Experiments

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Inconsistent reagent quality The this compound can degrade if not stored properly. Ensure it is stored in a desiccated environment at -20°C. Always prepare fresh solutions of the NHS ester immediately before each experiment.
Variations in reaction conditions Minor variations in pH, temperature, or reaction time can significantly impact the outcome of the conjugation. Carefully control and monitor these parameters in each experiment.
Inaccurate quantification of protein or NHS ester Ensure accurate concentration measurements of both the protein and the this compound stock solution to maintain a consistent molar ratio.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point is to test a range of molar excesses, such as 5:1, 10:1, and 20:1 (NHS ester:protein). For antibodies, a 20-fold molar excess typically results in the labeling of 4-6 sites per molecule.

Q2: What is the ideal buffer for the conjugation reaction?

A2: An amine-free buffer with a pH between 7.2 and 8.5 is recommended. Commonly used buffers include phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer. Buffers containing primary amines like Tris or glycine must be avoided.

Q3: How long should the conjugation reaction be incubated?

A3: Typical incubation times range from 30-60 minutes at room temperature to two hours on ice. Some protocols suggest incubating for 1-4 hours at room temperature or overnight on ice. The optimal time may need to be determined experimentally.

Q4: How can I remove unreacted this compound after the reaction?

A4: Unreacted NHS ester and its byproducts can be removed using methods such as dialysis, gel filtration (desalting columns), or size-exclusion chromatography.

Q5: How can I determine the degree of PEGylation?

A5: The extent of PEGylation can be assessed using several analytical techniques, including SDS-PAGE (which will show a shift in molecular weight), size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), and mass spectrometry.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer) at a pH of 8.3-8.5. The recommended protein concentration is 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution.

  • Calculate Molar Excess: Determine the desired molar excess of the this compound over the protein. A common starting point for mono-labeling is an 8-fold molar excess, but this should be optimized.

  • Reaction: Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture. Typical conditions are 1 to 4 hours at room temperature or overnight on ice.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

Visualizations

G cluster_workflow Experimental Workflow for Protein PEGylation A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Add NHS Ester to Protein Solution (Titrate molar ratio, e.g., 5x, 10x, 20x) A->C B 2. Prepare this compound Solution (Freshly made in anhydrous DMSO/DMF) B->C D 4. Incubate (1-4h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Optional) (Add Tris or glycine) D->E F 6. Purify Conjugate (Dialysis, Gel Filtration, SEC) E->F G 7. Characterize Conjugate (SDS-PAGE, MS, HPLC) F->G

Caption: General experimental workflow for NHS ester bioconjugation.

G cluster_reactions Competing Reactions of this compound NHS_Ester This compound Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction) Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Conjugate Water H2O (Water) Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for NHS esters.

G cluster_troubleshooting Troubleshooting Low Conjugation Yield Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Optimize_Ratio Optimize molar ratio Check_pH->Optimize_Ratio No Check_Reagent Was NHS ester solution fresh? Check_Buffer->Check_Reagent Yes Check_Buffer->Optimize_Ratio No Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Check_Reagent->Optimize_Ratio No Check_Concentration->Optimize_Ratio Yes Check_Concentration->Optimize_Ratio No, increase concentration Success Improved Yield Optimize_Ratio->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Side reactions of Bromo-PEG2-NHS ester with amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG2-NHS ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional crosslinker commonly used in bioconjugation and proteomics. It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromo group, connected by a polyethylene glycol (PEG) spacer. The NHS ester reacts primarily with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. The bromo group is an alkylating agent that preferentially reacts with nucleophiles, most notably the thiol group of cysteine residues. This dual reactivity allows for the sequential and site-specific conjugation of two different molecules.

Q2: What are the primary target amino acids for each reactive group of this compound?

  • NHS Ester: The primary target for the NHS ester is the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. This reaction forms a stable amide bond.

  • Bromo Group: The primary target for the bromo group is the sulfhydryl (thiol) group of cysteine residues. This reaction, an alkylation, results in a stable thioether bond.

Q3: What are the most significant side reactions to be aware of?

The most critical side reaction for the NHS ester is hydrolysis , where the ester reacts with water, rendering it inactive for conjugation. This reaction is highly pH-dependent and accelerates significantly at higher pH values. For the bromo group , potential side reactions include alkylation of other nucleophilic amino acid side chains such as the imidazole ring of histidine and the thioether of methionine .[1] Reactivity with lysine's primary amine is also possible, though generally less favorable than with cysteine's thiol group.

Q4: How does pH affect the reactivity and side reactions of this compound?

pH is a critical parameter for controlling the specificity of the conjugation reaction.

  • NHS Ester Reaction: The optimal pH range for the reaction of the NHS ester with primary amines is typically 7.2-8.5 . Below this range, the amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases dramatically, reducing conjugation efficiency.

  • Bromo Group Reaction: The alkylation of thiols by the bromo group is also pH-dependent. The reaction rate increases with pH as the thiol group becomes deprotonated to the more nucleophilic thiolate anion. A pH range of 6.5-7.5 is often used for maleimide-thiol reactions to balance reactivity and minimize side reactions with amines, and a similar principle can be applied here to achieve selectivity.[2][3][4] At higher pH (e.g., > 8.0), the risk of side reactions with other nucleophilic residues like histidine and lysine increases.[1]

Q5: Which buffers are recommended for conjugation reactions with this compound?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Sodium bicarbonate buffer

Buffers to avoid for the NHS ester reaction step include Tris and glycine.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation NHS ester hydrolysis: The reagent was exposed to moisture or dissolved in aqueous buffer for too long before use.Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the time the reagent is in an aqueous solution before conjugation.
Suboptimal pH: The pH of the reaction buffer is too low for efficient amine reaction or too high, leading to rapid hydrolysis.Ensure the reaction buffer for the NHS ester step is within the optimal pH range of 7.2-8.5. For the bromoalkylation step, a pH of around 7.0-8.5 is generally effective for targeting cysteines.
Presence of competing nucleophiles: The protein solution contains primary amines (e.g., Tris buffer) or other nucleophiles.Perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS, HEPES) before adding the this compound.
Lack of Specificity / Cross-reactivity Incorrect pH for sequential conjugation: The pH is not optimized to favor one reaction over the other.For sequential conjugation, perform the NHS ester reaction first at pH 7.2-8.0. After purification, adjust the pH to ~7.0 for the subsequent reaction of the bromo group with a thiol-containing molecule to enhance specificity.
Bromo group side reactions: The pH of the second reaction step is too high, leading to alkylation of residues other than cysteine.For the bromoalkylation step, maintain the pH in the neutral to slightly basic range (e.g., 7.0-8.0) to favor the reaction with the more nucleophilic thiolates while minimizing reactions with less nucleophilic groups.
Protein Aggregation/Precipitation High degree of labeling: Too many PEG chains have been attached to the protein, altering its solubility.Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal ratio of crosslinker to protein.
Solvent-induced precipitation: The concentration of the organic solvent (DMSO or DMF) used to dissolve the crosslinker is too high in the final reaction mixture.Keep the final concentration of the organic solvent below 10% (v/v).

Data Summary

The following tables provide a semi-quantitative overview of the reactivity of the NHS ester and bromo functional groups with different amino acid side chains.

Table 1: Relative Reactivity of Amino Acid Side Chains with the NHS Ester Group

Amino AcidSide Chain Functional GroupRelative ReactivityStability of LinkageNotes
Lysine Primary Amine (-NH₂)++++Very Stable (Amide)Primary target.
N-terminus Primary Amine (-NH₂)++++Very Stable (Amide)Primary target.
Cysteine Sulfhydryl (-SH)++Labile (Thioester)Can react, but the resulting thioester is less stable than an amide bond and can be hydrolyzed.
Tyrosine Phenol (-OH)+Labile (Ester)Reaction is more likely at higher pH, but the resulting ester bond is susceptible to hydrolysis.
Serine Hydroxyl (-OH)+Labile (Ester)Less reactive than tyrosine. The resulting ester bond is unstable.
Threonine Hydroxyl (-OH)+Labile (Ester)Similar to serine, with low reactivity and an unstable product.
Histidine Imidazole+UnstableReactivity is generally low.

Table 2: Relative Reactivity of Amino Acid Side Chains with the Bromo Group

Amino AcidSide Chain Functional GroupRelative ReactivityStability of LinkageNotes
Cysteine Sulfhydryl (-SH)+++++Very Stable (Thioether)Primary target due to the high nucleophilicity of the thiolate anion.
Histidine Imidazole++StableCan be alkylated, especially at higher pH.
Methionine Thioether (-S-CH₃)++StableThe sulfur atom can be alkylated, particularly at acidic pH.
Lysine Primary Amine (-NH₂)+StableAlkylation of amines is possible but generally requires more forcing conditions compared to thiols.
Aspartate Carboxylate (-COO⁻)+Stable (Ester)Can be alkylated, but generally less reactive than sulfur or nitrogen nucleophiles.
Glutamate Carboxylate (-COO⁻)+Stable (Ester)Similar to aspartate.

Experimental Protocols

Protocol 1: Sequential Conjugation of a Protein and a Thiol-Containing Molecule using this compound

This protocol describes a two-step process: first, labeling a protein with the NHS ester group of the crosslinker, and second, reacting the bromo group with a molecule containing a free sulfhydryl group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

Step 1: Reaction of the NHS Ester with the Protein

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix immediately. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.0).

Step 2: Reaction of the Bromo Group with the Thiol-Containing Molecule

  • Preparation of the Labeled Protein: The purified protein from Step 1 now has a reactive bromo group.

  • Addition of Thiol-Molecule: Add the thiol-containing molecule to the solution of the bromo-activated protein. A 5- to 10-fold molar excess of the thiol-molecule over the protein is a good starting point.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal pH for this step is typically between 7.0 and 8.5 to ensure the cysteine is sufficiently nucleophilic.

  • Quenching (Optional): To quench any unreacted bromo groups, a small molecule thiol like 2-mercaptoethanol or cysteine can be added.

  • Final Purification: Purify the final conjugate to remove excess thiol-containing molecule and other reaction byproducts using size-exclusion chromatography or dialysis.

Visualizations

Reaction_Pathway cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_step2 Step 2: Bromoalkylation (pH ~7.0-8.5) cluster_side_reactions Potential Side Reactions Protein_Lys Protein-NH2 (Lysine) Intermediate Protein-NH-CO-PEG2-Bromo Protein_Lys->Intermediate Primary Reaction Bromo_PEG_NHS This compound Bromo_PEG_NHS->Intermediate NHS NHS byproduct Bromo_PEG_NHS->NHS Release Hydrolysis Hydrolysis of NHS Ester Bromo_PEG_NHS->Hydrolysis Final_Conjugate Protein-NH-CO-PEG2-S-Molecule Intermediate->Final_Conjugate Primary Reaction HBr HBr byproduct Intermediate->HBr Release His_Met_Alkylation Alkylation of Histidine/Methionine Intermediate->His_Met_Alkylation Thiol_Molecule Molecule-SH (Cysteine) Thiol_Molecule->Final_Conjugate

Caption: Sequential reaction workflow of this compound.

Troubleshooting_Logic Start Low Conjugation Yield Check_NHS Check NHS Ester Integrity Start->Check_NHS Check_pH Verify Reaction pH Start->Check_pH Check_Buffer Check Buffer Composition Start->Check_Buffer Check_Protein Assess Protein State Start->Check_Protein NHS_Hydrolyzed NHS Ester Hydrolyzed? Check_NHS->NHS_Hydrolyzed pH_Optimal pH Optimal? Check_pH->pH_Optimal Buffer_Amine_Free Buffer Amine-Free? Check_Buffer->Buffer_Amine_Free Cys_Reduced Cysteine Reduced? Check_Protein->Cys_Reduced Sol_NHS Use fresh, anhydrous reagent solution NHS_Hydrolyzed->Sol_NHS Yes Sol_pH Adjust pH to 7.2-8.5 (NHS) ~7.0-8.5 (Bromo) pH_Optimal->Sol_pH No Sol_Buffer Buffer exchange to amine-free buffer Buffer_Amine_Free->Sol_Buffer No Sol_Reduce Add reducing agent (e.g., TCEP) then remove Cys_Reduced->Sol_Reduce No

Caption: Troubleshooting workflow for low conjugation yield.

References

Bromo-PEG2-NHS Ester Reaction Quenching: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bromo-PEG2-NHS Ester applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively quenching reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a this compound reaction?

Quenching is a critical step to stop the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on your target molecule (e.g., protein, antibody, or peptide).[1] This ensures that no further modification occurs, which is crucial for controlling the degree of labeling and preventing non-specific reactions in downstream applications.[2]

Q2: What are the common methods for quenching NHS ester reactions?

The most common method is to add a small molecule containing a primary amine.[3] This "quenching" agent reacts with any excess, unreacted this compound. Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, hydroxylamine, and ethanolamine.[3][4]

Q3: How do I choose the right quenching agent for my experiment?

The choice of quenching agent can depend on your downstream application and the specifics of your molecule.

  • Tris and Glycine: These are widely used and effective. They are readily available and work by reacting their primary amine with the NHS ester.

  • Hydroxylamine: This is another effective quenching agent.

  • Ethanolamine: While effective, it is important to consider potential side reactions with other functional groups in your system.

Q4: Can the bromo group on the this compound react with the quenching agent?

This is a potential concern. The bromo group is a leaving group and can undergo nucleophilic substitution with primary amines, such as those in Tris, glycine, and hydroxylamine. While the NHS ester is significantly more reactive towards primary amines under typical reaction conditions (pH 7.2-8.5), a prolonged incubation with a high concentration of the quenching agent could potentially lead to a side reaction with the bromo group. It is advisable to use the minimum effective concentration of the quencher and the shortest effective quenching time.

Q5: What is the main side reaction to be aware of during the NHS ester reaction itself?

The primary competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to the carboxylic acid, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no quenching observed (continued reaction) - Insufficient concentration of quenching agent.- Quenching time is too short.- Increase the final concentration of the quenching agent (see table below for recommendations).- Increase the incubation time for the quenching step (e.g., to 30 minutes).
High background or non-specific binding in downstream applications - Incomplete quenching of the this compound.- The hydrolyzed, non-reactive PEG linker is binding non-specifically to other molecules.- Ensure complete quenching by optimizing the quencher concentration and incubation time.- Purify the conjugate after quenching using methods like dialysis or size-exclusion chromatography to remove excess reagent and byproducts.
Precipitation observed after adding the quenching agent - The quenching buffer is not compatible with the protein or conjugate, leading to aggregation.- High concentration of the quenching agent is causing the protein to precipitate.- Perform a buffer exchange of your conjugate into a suitable buffer before adding the quenching agent.- Test different quenching agents or lower the concentration of the current one.
Loss of activity of the conjugated molecule - The quenching agent may be reacting with a critical functional group on your molecule (e.g., the bromo group if it is intended for a subsequent reaction).- The pH of the quenching buffer is denaturing the protein.- Use a milder quenching agent or reduce the quenching time and concentration.- Ensure the pH of the final reaction mixture after adding the quenching buffer is within the stability range of your molecule.
Bromo group is lost or has reacted - The primary amine of the quenching agent has reacted with the bromo group via nucleophilic substitution.- Use a lower concentration of the quenching agent and a shorter incubation time.- Consider using a quenching agent with a less nucleophilic amine if the bromo group's integrity is critical for the next step. However, this may require longer quenching times for the NHS ester.

Quantitative Data Summary

The following table summarizes the recommended conditions for quenching this compound reactions. These are general guidelines, and optimization may be necessary for your specific application.

ParameterRecommended ConditionsRationale
Quenching Agent Tris buffer, Glycine, HydroxylamineThese reagents contain primary amines that efficiently react with and inactivate the NHS ester.
Final Concentration 20-100 mMA sufficient excess is needed to ensure all unreacted NHS ester is quenched.
pH of Quenching Buffer 7.2 - 8.5Maintains a balance between efficient quenching and minimizing hydrolysis of the NHS ester and potential side reactions.
Incubation Time 15 - 60 minutesTypically sufficient to ensure complete quenching.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. 4°C can be used to slow down potential side reactions.

Experimental Protocols

Protocol 1: Quenching with Tris Buffer
  • Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • After the desired incubation time for your this compound conjugation reaction, add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 50-100 mM.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Proceed to the purification step to remove the quenched this compound and other byproducts.

Protocol 2: Quenching with Glycine
  • Prepare a 1 M stock solution of glycine, pH 8.0.

  • Following your conjugation reaction, add the 1 M glycine stock solution to your reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Purify your conjugate.

Protocol 3: Quenching with Hydroxylamine
  • Prepare a 1 M stock solution of hydroxylamine-HCl, and adjust the pH to 8.0 with NaOH.

  • Add the hydroxylamine solution to your reaction to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Proceed with purification.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching cluster_purification Purification Target Target Molecule (Protein, Antibody, etc.) Reaction Incubation (pH 7.2-8.5) Target->Reaction BromoPEG This compound BromoPEG->Reaction Quencher Add Quenching Agent (Tris, Glycine, etc.) Reaction->Quencher Excess NHS ester IncubateQuench Incubation Quencher->IncubateQuench Purify Purification (Dialysis, SEC) IncubateQuench->Purify FinalProduct Purified Conjugate Purify->FinalProduct quenching_mechanism NHS_Ester This compound Reactive NHS Ester Quenched_Product Quenched Product Stable Amide Bond NHS_Ester->Quenched_Product Reaction Quencher Quenching Agent (e.g., Tris, Glycine) Primary Amine (R-NH2) Quencher->Quenched_Product NHS N-hydroxysuccinimide Byproduct Quenched_Product->NHS + troubleshooting_logic Start Problem with Quenching Step LowQuench Low/No Quenching? Start->LowQuench HighBg High Background? LowQuench->HighBg No IncreaseConc Increase Quencher Concentration/Time LowQuench->IncreaseConc Yes Precipitate Precipitation? HighBg->Precipitate No OptimizePurification Optimize Purification HighBg->OptimizePurification Yes LossOfActivity Loss of Activity? Precipitate->LossOfActivity No CheckBuffer Check Buffer Compatibility Precipitate->CheckBuffer Yes MilderQuench Use Milder Quenching Conditions LossOfActivity->MilderQuench Yes End Problem Resolved LossOfActivity->End No IncreaseConc->End OptimizePurification->End CheckBuffer->End MilderQuench->End

References

Bromo-PEG2-NHS ester aggregation issues with labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bromo-PEG2-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the labeling of proteins with this compound, with a particular focus on protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromo group, connected by a polyethylene glycol (PEG) spacer.[1]

  • NHS Ester: This group reacts with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2]

  • Bromo Group: The bromo group is a good leaving group for nucleophilic substitution reactions, allowing for subsequent conjugation to other molecules (e.g., those containing thiol groups).[3]

  • PEG Spacer: The hydrophilic PEG spacer is intended to increase the solubility and biocompatibility of the resulting protein conjugate.[1][4]

This linker is commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where precise linking of two different molecules is required.

Q2: Why is my protein aggregating after labeling with this compound?

A2: Protein aggregation after labeling can be caused by several factors, even when using a solubility-enhancing PEG linker:

  • Over-labeling: Modification of too many lysine residues can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.

  • Hydrophobicity: While the PEG spacer is hydrophilic, the bromoacetyl group and the NHS ester itself can introduce some hydrophobicity. If the labeling reaction is not efficient, or if the linker is present in high concentrations, it could lead to aggregation. Hydrophobic linkers have been shown to have a strong potential for causing aggregation.

  • Conformational Changes: The covalent attachment of the this compound can induce conformational changes in the protein, potentially exposing hydrophobic patches that can lead to self-association and aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. A pH that is too close to the protein's pI can reduce its solubility.

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents in the reaction mixture can denature the protein and cause it to aggregate.

  • Inherent Protein Instability: Some proteins are inherently more prone to aggregation, and the labeling process can exacerbate this tendency.

Q3: How can I prevent or minimize protein aggregation during and after labeling?

A3: A systematic approach to optimizing your labeling protocol can help minimize aggregation:

  • Optimize Molar Ratio: Perform a titration experiment to determine the optimal molar ratio of this compound to your protein. Start with a lower molar excess and gradually increase it to find a balance between labeling efficiency and protein solubility.

  • Control Reaction Conditions:

    • pH: Maintain a pH between 7.2 and 8.5 for the labeling reaction. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower.

    • Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the labeling reaction and potential aggregation.

  • Minimize Organic Solvent: Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture as low as possible, typically below 10%. Add the dissolved linker to the protein solution slowly while gently mixing.

  • Use Stabilizing Additives: Consider including stabilizing excipients in your buffers.

Q4: What are some recommended storage conditions for proteins labeled with this compound?

A4: Proper storage is crucial to prevent aggregation of the labeled protein over time.

  • Optimal Buffer: The ideal storage buffer for the labeled protein may be different from that of the unlabeled protein due to changes in its physicochemical properties. It may be necessary to screen for a new optimal storage buffer with a different pH or higher ionic strength.

  • Cryoprotectants: For long-term storage at -20°C or -80°C, consider adding cryoprotectants such as glycerol (at 20-50%) or sucrose to the storage buffer to prevent aggregation caused by freeze-thaw cycles.

  • Aliquoting: Store the labeled protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon adding this compound. High local concentration of the linker or organic solvent.Add the dissolved linker dropwise to the protein solution while gently stirring. Ensure the final organic solvent concentration is below 10%.
Suboptimal buffer pH.Ensure the reaction buffer pH is optimal for your protein's stability (typically pH 7.2-8.5).
Protein aggregation is observed during the incubation period. Over-labeling leading to changes in protein surface properties.Reduce the molar excess of the this compound. Perform a titration to find the optimal ratio.
Protein instability at the reaction temperature.Lower the reaction temperature to 4°C and increase the incubation time.
Intermolecular crosslinking (if the protein has reactive thiols).If the bromo group is reacting with free thiols on other protein molecules, consider a two-step conjugation strategy.
Labeled protein aggregates after purification or during storage. The final storage buffer is not optimal for the modified protein.Screen for a new storage buffer with different pH, ionic strength, or stabilizing additives (see Table 1).
Freeze-thaw cycles.Aliquot the purified conjugate into single-use volumes before freezing. Add a cryoprotectant like glycerol.
Low labeling efficiency. Hydrolysis of the NHS ester.Prepare the this compound solution immediately before use. Ensure the organic solvent is anhydrous.
Presence of primary amines in the buffer (e.g., Tris).Perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer before labeling.
Insufficient molar excess of the linker.Gradually increase the molar ratio of the linker to the protein.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure. Optimization will be required for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dialyze or perform a buffer exchange of the protein into the chosen amine-free reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Labeling Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the protein solution with gentle mixing. A common starting point is a 10- to 20-fold molar excess of the linker to the protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if any component is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer.

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL).

    • Assess the aggregation state of the labeled protein using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

Table 1: Common Additives to Prevent Protein Aggregation
AdditiveTypical ConcentrationMechanism of Action
L-Arginine50-500 mMSuppresses aggregation by masking hydrophobic patches on the protein surface.
Glycerol5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.
Sucrose0.25-1 MFunctions as an osmolyte, promoting protein hydration and stability.
Polysorbate 20/800.01-0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) labeling Labeling Reaction (Add linker to protein, incubate) protein_prep->labeling linker_prep Linker Preparation (Dissolve in anhydrous DMSO/DMF) linker_prep->labeling quenching Quenching (Optional) (Add Tris or Glycine) labeling->quenching purification Purification (SEC or Desalting Column) quenching->purification characterization Characterization (DOL, Aggregation Analysis) purification->characterization storage Storage (Aliquoting, -80°C) characterization->storage

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic Troubleshooting Logic for Protein Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation Observed over_labeling Over-labeling? start->over_labeling buffer_issues Suboptimal Buffer? start->buffer_issues solvent_issues High Organic Solvent? start->solvent_issues protein_instability Inherent Instability? start->protein_instability optimize_ratio Optimize Molar Ratio over_labeling->optimize_ratio optimize_buffer Adjust pH, Additives buffer_issues->optimize_buffer reduce_solvent Decrease Solvent % solvent_issues->reduce_solvent optimize_conditions Lower Temperature protein_instability->optimize_conditions

Caption: Troubleshooting flowchart for aggregation issues.

References

How to improve the yield of Bromo-PEG2-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the yield of Bromo-PEG2-NHS ester conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker. It contains two different reactive groups at opposite ends of a polyethylene glycol (PEG) spacer:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[1] This reaction is most efficient at a pH range of 7.2 to 8.5.[1]

  • Bromoacetyl group: This group reacts with sulfhydryl groups (-SH), also known as thiols, found in cysteine residues, to form a stable thioether bond.[2] This reaction is most selective for thiols over amines at a pH of around 6.5-7.5.[3][4]

The PEG2 spacer is a short, hydrophilic chain that increases the solubility of the molecule in aqueous solutions. This molecule is often used in bioconjugation to link two different molecules together, for example, a protein to another protein, a peptide, or a drug molecule.

Q2: What are the main reasons for low conjugation yield with this compound?

Low yields in this compound conjugations can stem from several factors:

  • Hydrolysis of the NHS ester: The NHS ester is sensitive to water and can be hydrolyzed, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.

  • Suboptimal pH: The reaction of the NHS ester with primary amines is highly pH-dependent. If the pH is too low, the primary amines will be protonated and non-reactive. If the pH is too high, the NHS ester will rapidly hydrolyze.

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic contaminants will compete with your target molecule for reaction with the NHS ester, thus reducing the yield.

  • Poor solubility of reactants: If either the this compound or your target molecule is not fully dissolved, the reaction will be inefficient.

  • Steric hindrance: The accessibility of the primary amine on your target molecule can affect the reaction rate. Bulky neighboring groups can sterically hinder the reaction.

  • Inactivated this compound: Improper storage or handling of the reagent can lead to its degradation.

Q3: How can I minimize the hydrolysis of the this compound?

To minimize hydrolysis, follow these recommendations:

  • Work quickly: Prepare the this compound solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.

  • Control the pH: Maintain the reaction pH within the optimal range for NHS ester coupling (7.2-8.5).

  • Use anhydrous solvents: When preparing a stock solution of the this compound, use a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Proper storage: Store the solid this compound reagent in a cool, dry place, protected from moisture.

Q4: Can the bromoacetyl group react with primary amines?

Yes, the bromoacetyl group can react with primary amines, but this reaction is generally much slower than its reaction with thiols, especially at a near-neutral pH. The reaction of bromoacetyl groups with amines becomes more significant at higher pH values (e.g., above 8.5-9.0). To ensure selective conjugation, it is crucial to control the pH during each step of a two-step conjugation protocol.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound conjugation reactions.

Problem Possible Cause Recommended Solution
Low or no conjugation yield Hydrolysis of NHS ester - Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO. - Minimize the time the NHS ester is in an aqueous buffer before adding it to the protein solution. - Ensure the reaction pH is not too high (optimal is 7.2-8.5).
Suboptimal reaction pH - Carefully check and adjust the pH of your reaction buffer to be within the 7.2-8.5 range for the NHS ester reaction. Use non-amine containing buffers like phosphate, bicarbonate, or borate buffers.
Presence of competing nucleophiles - Ensure your protein solution and buffers are free from primary amines (e.g., Tris, glycine, ammonium salts). If necessary, dialyze or desalt your protein sample into an appropriate buffer before the reaction.
Poor solubility of reactants - First, dissolve the this compound in a small amount of anhydrous DMSO before adding it to the aqueous reaction mixture. The final concentration of DMSO should ideally not exceed 10% of the total reaction volume. - Ensure your protein or amine-containing molecule is fully dissolved in the reaction buffer.
Inactive this compound reagent - Store the reagent properly (cool, dry, and protected from moisture). - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the reagent into single-use vials.
Non-specific conjugation or cross-reactivity Incorrect pH for the bromoacetyl reaction - For a two-step conjugation, after reacting the NHS ester, adjust the pH to 6.5-7.5 for the subsequent reaction of the bromoacetyl group with a thiol-containing molecule to maximize selectivity for the thiol.
Excess of this compound - Optimize the molar ratio of the this compound to your target molecule. A high excess can lead to the modification of secondary amines or other nucleophilic groups.
Precipitation during the reaction Low solubility of the conjugate - The PEG2 spacer is designed to increase water solubility, but if you are conjugating a very hydrophobic molecule, precipitation can still occur. Consider using a Bromo-PEGn-NHS ester with a longer PEG chain for increased hydrophilicity.
Protein denaturation - The addition of an organic solvent (like DMSO) can sometimes cause protein precipitation. Ensure the final concentration of the organic solvent is low (typically <10%). - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at different pH values.

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (with primary amines) to a Thiol-Containing Molecule

This protocol describes the sequential conjugation of a protein's primary amines with the NHS ester end of this compound, followed by the conjugation of the bromoacetyl end to a molecule containing a thiol group.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., an antibody)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Reaction Buffer A: 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 7.2-7.5

  • Reaction Buffer B: 0.1 M sodium phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns

Procedure:

Step 1: Reaction of this compound with the Protein

  • Prepare the Protein: Dissolve the protein in Reaction Buffer A to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines, exchange it with Reaction Buffer A using a desalting column.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the unreacted NHS ester from reacting with any primary amines on the thiol-containing molecule in the next step.

Step 2: Reaction of the Bromoacetyl-Activated Protein with a Thiol-Containing Molecule

  • Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in Reaction Buffer B. If the molecule has disulfide bonds, they may need to be reduced prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the purified bromoacetyl-activated protein from Step 1. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, add a thiol-containing quenching reagent like 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess thiol-containing molecule and quenching reagents.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bromoacetyl Reaction protein Protein in Amine-Free Buffer (pH 7.2-7.5) reaction1 Incubate: RT for 30-60 min or 4°C for 2-4 hours protein->reaction1 nhs_ester This compound in DMSO nhs_ester->reaction1 purification1 Purify: Desalting Column (Buffer pH 6.5-7.0) reaction1->purification1 activated_protein Bromoacetyl-Activated Protein purification1->activated_protein reaction2 Incubate: RT for 1-4 hours or 4°C overnight activated_protein->reaction2 thiol_molecule Thiol-Containing Molecule (pH 6.5-7.0) thiol_molecule->reaction2 quenching Quench (Optional): Add excess thiol reaction2->quenching purification2 Final Purification: (e.g., SEC, Dialysis) quenching->purification2 final_conjugate Final Conjugate purification2->final_conjugate

Caption: Experimental workflow for a two-step conjugation using this compound.

troubleshooting_logic start Low Conjugation Yield check_ph Is the reaction pH optimal (7.2-8.5 for NHS)? start->check_ph check_buffer Does the buffer contain primary amines (Tris, etc.)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Is the Bromo-PEG2-NHS ester freshly prepared and properly stored? check_buffer->check_reagent No change_buffer Use a non-amine buffer (e.g., Phosphate, Bicarbonate) check_buffer->change_buffer Yes check_solubility Are all reactants fully dissolved? check_reagent->check_solubility Yes prepare_fresh Use fresh reagent and prepare solution immediately before use in anhydrous DMSO check_reagent->prepare_fresh No improve_solubility Dissolve NHS ester in DMSO first; ensure protein is soluble check_solubility->improve_solubility No success Yield Improved check_solubility->success Yes adjust_ph->success change_buffer->success prepare_fresh->success improve_solubility->success

Caption: Troubleshooting decision tree for low this compound conjugation yield.

References

Validation & Comparative

Validating Bromo-PEG2-NHS Ester Conjugation: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in creating novel therapeutics, diagnostic agents, and research tools. The Bromo-PEG2-NHS ester is a popular heterobifunctional crosslinker, enabling the introduction of a bromo group onto a biomolecule via a flexible polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2]

Validating the successful conjugation of this linker is paramount to ensure the quality, efficacy, and reproducibility of the final product. Mass spectrometry (MS) stands out as a premier analytical technique for this purpose, offering high sensitivity and precise mass determination that confirms the covalent modification.[3] This guide provides an objective comparison of mass spectrometry with other alternatives, supported by detailed experimental protocols and data presentation.

Conjugation Reaction and Mass Spectrometry Validation

The core of the validation process lies in detecting the mass shift that occurs when the this compound attaches to a protein. The NHS ester group is highly reactive towards nucleophilic primary amines at a pH range of 7.0-9.0.[4][5] During the reaction, the NHS moiety is released, and a stable amide bond is formed between the protein and the Bromo-PEG2 linker.

Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS), can accurately measure the mass of the intact protein before and after the conjugation reaction. An increase in mass corresponding to the molecular weight of the Bromo-PEG2 portion of the reagent provides direct evidence of successful conjugation.

Experimental Protocol: Validation by MALDI-TOF MS

This protocol outlines the key steps for conjugating a protein with this compound and subsequently validating the reaction using MALDI-TOF mass spectrometry.

Materials:

  • Protein of interest (e.g., monoclonal antibody, enzyme)

  • This compound

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 25 mM Tris or 100 mM glycine, pH 7.2

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

  • MALDI Matrix: Sinapinic acid (for proteins >5,000 Da) or α-cyano-4-hydroxycinnamic acid (CHCA)

  • Matrix Solvent: 50% acetonitrile / 0.1% trifluoroacetic acid (TFA) in water

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the initial protein buffer contains primary amines (like Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS ester.

  • Sample Cleanup:

    • Remove excess, unreacted this compound and reaction by-products by passing the mixture through a desalting column equilibrated with an appropriate buffer for MS analysis (e.g., 10mM ammonium acetate).

  • MALDI-TOF Sample Preparation:

    • Prepare a saturated solution of the appropriate MALDI matrix in the matrix solvent.

    • Mix the cleaned, conjugated protein sample with the matrix solution in a 1:1 ratio.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and let it air dry completely (the "dried-droplet" method). This creates co-crystals of the matrix and protein analyte.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in linear mode, which is suitable for larger molecules like intact proteins.

    • Analyze the resulting spectrum to determine the molecular weights of the species present in the sample. Compare the mass of the conjugated protein with a control sample of the unconjugated protein.

Data Presentation and Interpretation

The primary quantitative data from the mass spectrometry analysis is the molecular weight of the protein. A successful conjugation will result in a mass increase equal to the mass of the attached Bromo-PEG2 moiety.

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Unconjugated ProteinMass_ProteinMass_Protein0Control
Mono-conjugated ProteinMass_Protein + 241.1~ (Mass_Protein + 241.1)~241.1Successful Conjugation
Di-conjugated ProteinMass_Protein + 482.2~ (Mass_Protein + 482.2)~482.2Multiple Conjugations

Note: The mass of the conjugated Bromo-PEG2 moiety (C8H14BrNO3) is 241.1 Da. The final spectrum may show a distribution of species (unconjugated, mono-conjugated, di-conjugated, etc.), which provides information on the efficiency and heterogeneity of the reaction.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and how mass spectrometry compares to other techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_reaction Conjugation cluster_analysis Analysis p_prep Protein in Amine-Free Buffer mix Mix Protein and NHS Ester p_prep->mix r_prep Dissolve Bromo-PEG2-NHS in DMSO/DMF r_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench cleanup Desalting/ Purification quench->cleanup maldi_prep Mix with Matrix & Spot on Plate cleanup->maldi_prep ms MALDI-TOF MS Analysis maldi_prep->ms data Data Interpretation: Confirm Mass Shift ms->data G center Validation of Conjugation ms Mass Spectrometry center->ms Most Direct sds SDS-PAGE center->sds Qualitative hplc RP-HPLC center->hplc Quantitative ms_adv High Specificity Precise Mass Detects Heterogeneity ms->ms_adv sds_adv Qualitative Shift Accessible sds->sds_adv hplc_adv Quantitative Separates Species hplc->hplc_adv

References

A Comparative Guide to PEGylated Linkers: Bromo-PEG2-NHS Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and functionalized nanoparticles. The linker's properties directly influence the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of Bromo-PEG2-NHS ester with other commonly used PEGylated linkers, supported by experimental data and detailed protocols.

This comparison focuses on three distinct reactive groups attached to a discrete PEG2-NHS ester backbone: a bromoacetamide group (this compound), a maleimide group (Maleimide-PEG2-NHS ester), and an azide group for click chemistry (Azido-PEG2-NHS ester). Each of these linkers possesses an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines, such as those on lysine residues of proteins, to form stable amide bonds.[1][] The key difference lies in their second reactive moiety, which dictates their target specificity and conjugation chemistry.

Overview of Compared PEGylated Linkers

This compound is a heterobifunctional linker featuring a bromoacetamide group and an NHS ester.[3][4] The bromoacetamide group is an alkylating agent that reacts with nucleophiles, most notably the thiol group of cysteine residues, to form a stable, irreversible thioether bond.[5]

Maleimide-PEG2-NHS ester is another heterobifunctional linker that is widely used for bioconjugation. The maleimide group exhibits high reactivity and selectivity towards thiol groups within a pH range of 6.5-7.5, forming a stable thioether linkage through a Michael addition reaction.

Azido-PEG2-NHS ester serves as a versatile tool for "click chemistry." The azide group can be specifically and efficiently conjugated to a molecule containing an alkyne group through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, forming a stable triazole ring. This bioorthogonal reaction offers high specificity and is well-suited for complex biological environments.

Quantitative Data Comparison

The following table summarizes the key characteristics and performance metrics of the three PEGylated linkers. It is important to note that reaction efficiencies and stabilities can vary depending on the specific biomolecule, reaction conditions, and payload.

FeatureThis compoundMaleimide-PEG2-NHS EsterAzido-PEG2-NHS Ester (Click Chemistry)
Primary Target Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)
Secondary Target Thiols (-SH)Thiols (-SH)Alkynes (via Click Chemistry)
Reaction pH (NHS Ester) 7.2 - 8.57.2 - 8.57.2 - 8.5
Reaction pH (Secondary) >7.5 (for enhanced thiol reactivity)6.5 - 7.54 - 11 (CuAAC)
Bond Stability (Secondary) High (irreversible thioether)Moderate to High (Thioether, susceptible to retro-Michael reaction)Very High (Triazole ring)
Specificity (Secondary) Moderate (can react with other nucleophiles)High for thiols at pH 6.5-7.5Very High (Bioorthogonal)
Reaction Speed (Secondary) Generally slower than maleimide at neutral pHFast (approx. 1000x faster with thiols than amines at pH 7)Very Fast (especially copper-free click)
Payload Compatibility BroadBroadRequires alkyne-modified payload
Homogeneity of Conjugate ModerateHigh (with engineered cysteines)High (site-specific)

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key applications.

Antibody-Drug Conjugation (ADC)

Protocol 1: Two-Step Conjugation using this compound or Maleimide-PEG2-NHS Ester

This protocol is applicable to both this compound and Maleimide-PEG2-NHS ester, with minor adjustments to the pH for the second step.

  • Antibody Modification with Linker:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

    • Dissolve the this compound or Maleimide-PEG2-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 7.4 for maleimide; PBS, pH >7.5 for bromoacetamide).

  • Conjugation of Thiol-Containing Payload:

    • Dissolve the thiol-containing drug payload in an appropriate solvent.

    • Add a 1.5- to 5-fold molar excess of the payload to the linker-modified antibody.

    • Incubate for 2-4 hours at room temperature.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

Protocol 2: Two-Step Conjugation using Azido-PEG2-NHS Ester (Click Chemistry)

  • Antibody Modification with Azide Linker:

    • Follow the same procedure as in Protocol 1, Step 1, using Azido-PEG2-NHS ester.

  • Click Chemistry Reaction with Alkyne-Payload:

    • Prepare the alkyne-modified payload.

    • For a copper-catalyzed reaction (CuAAC), prepare a solution of the azide-modified antibody, the alkyne-payload, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • For a strain-promoted copper-free reaction (SPAAC), mix the azide-modified antibody with a payload containing a strained alkyne (e.g., DBCO or BCN).

    • Incubate the reaction mixture for 1-4 hours at room temperature.

    • Purify the ADC using SEC or HIC.

    • Characterize the final ADC to determine the DAR.

Surface Modification of Nanoparticles

Protocol 3: General Protocol for Surface Modification of Amine-Functionalized Nanoparticles

  • Nanoparticle Preparation:

    • Disperse amine-functionalized nanoparticles in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • Activation and Conjugation:

    • Dissolve the chosen PEG2-NHS ester linker (Bromo-, Maleimide-, or Azido-) in DMSO or DMF to a 10 mM concentration.

    • Add the linker solution to the nanoparticle dispersion at a 10- to 50-fold molar excess relative to the estimated surface amine groups.

    • React for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted linker and byproducts.

  • Secondary Conjugation (if applicable):

    • For bromo- or maleimide-functionalized nanoparticles, react with a thiol-containing molecule as described in Protocol 1, Step 2.

    • For azide-functionalized nanoparticles, perform a click chemistry reaction as described in Protocol 2, Step 2.

  • Characterization:

    • Characterize the modified nanoparticles to confirm successful functionalization and assess properties such as size, surface charge, and stability using techniques like Dynamic Light Scattering (DLS) and zeta potential measurements.

Visualizations

Chemical Structures of PEGylated Linkers

G Chemical Structures of Compared PEGylated Linkers cluster_bromo This compound cluster_maleimide Maleimide-PEG2-NHS ester cluster_azido Azido-PEG2-NHS ester bromo bromo maleimide maleimide azido azido

Caption: Chemical structures of Bromo-, Maleimide-, and Azido-PEG2-NHS esters.

Reaction Mechanisms

G Reaction Mechanisms of Secondary Reactive Groups cluster_bromo Bromoacetamide with Thiol cluster_maleimide Maleimide with Thiol cluster_azido Azide with Alkyne (Click Chemistry) Bromo_Struct R-Br + HS-Protein -> R-S-Protein + HBr Maleimide_Struct Maleimide-R + HS-Protein -> Thioether-Protein Azido_Struct N3-R + Alkyne-Protein -> Triazole-Protein

Caption: Reaction schemes of the secondary reactive functionalities.

Experimental Workflow for ADC Preparation

G cluster_workflow General Workflow for Two-Step ADC Preparation A Antibody in Amine-Free Buffer B Add PEG-NHS Ester Linker (Bromo-, Maleimide-, or Azido-) A->B C Incubate (30-60 min, RT) B->C D Purify Linker-Modified Antibody (Desalting/Dialysis) C->D E Add Functionalized Payload (Thiol- or Alkyne-) D->E F Incubate (1-4 hours, RT) E->F G Purify Final ADC (SEC/HIC) F->G H Characterize ADC (DAR, Purity, Activity) G->H

References

Bromo-PEG2-NHS Ester: A Superior Alternative to Traditional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical determinant of success in bioconjugation. The ideal crosslinker should not only efficiently link molecules but also maintain the stability and function of the resulting conjugate. Bromo-PEG2-NHS ester, a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer, offers significant advantages over traditional crosslinkers like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated analog (Sulfo-SMCC).

This guide provides an objective comparison of this compound and traditional crosslinkers, supported by experimental insights and detailed methodologies, to assist in the selection of the optimal reagent for applications such as antibody-drug conjugate (ADC) development, protein modification, and diagnostics.

Unveiling the Advantages: this compound at a Glance

The primary advantages of this compound stem from the presence of the hydrophilic PEG spacer, which fundamentally alters the physicochemical properties of the crosslinker and the resulting bioconjugate.[1][2]

FeatureThis compoundTraditional Crosslinkers (SMCC, Sulfo-SMCC)
Hydrophilicity High, due to the PEG spacer, which improves solubility in aqueous buffers.[3]SMCC is hydrophobic; Sulfo-SMCC has improved water solubility due to the sulfo group, but the overall linker remains less hydrophilic than PEGylated versions.[][5]
Tendency for Aggregation Low; the hydrophilic PEG chain minimizes protein aggregation, even at high drug-to-antibody ratios (DARs).High, especially with hydrophobic payloads, which can lead to aggregation and reduced efficacy of the conjugate.
Conjugate Stability High; forms stable amide and thioether bonds. The PEG spacer can also shield the conjugate from proteolytic degradation.High; forms stable amide and thioether bonds. The cyclohexane ring in SMCC provides some stability to the maleimide group.
Immunogenicity Low; PEG is known to be non-immunogenic and can mask epitopes on the protein surface, reducing the immune response.Can be immunogenic, potentially leading to an undesirable immune response against the conjugate.
Pharmacokinetics Improved; the PEG spacer can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life.Generally shorter circulation half-life compared to PEGylated conjugates.
Drug-to-Antibody Ratio (DAR) Allows for higher DARs without compromising solubility and stability.High DARs often lead to aggregation and loss of efficacy.

Delving into the Chemistry: Reaction Mechanisms

The functional ends of this compound and SMCC dictate their reactivity towards specific amino acid residues on proteins.

This compound: This crosslinker possesses two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

  • A bromoacetyl group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) via nucleophilic substitution to form a stable thioether bond.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This is also a heterobifunctional crosslinker with:

  • An NHS ester for reaction with primary amines.

  • A maleimide group that specifically reacts with sulfhydryl groups to form a stable thioether bond.

cluster_bromo This compound Pathway cluster_smcc SMCC Pathway Protein_NH2_B Protein-NH2 Activated_Protein_B Activated Protein (Amide Bond) Protein_NH2_B->Activated_Protein_B NHS ester reaction (pH 7.2-8.5) Bromo_PEG_NHS Bromo-PEG2-NHS ester Bromo_PEG_NHS->Activated_Protein_B Final_Conjugate_B Final Conjugate (Amide & Thioether Bonds) Activated_Protein_B->Final_Conjugate_B Bromoacetyl reaction with Sulfhydryl Protein_SH_B Protein-SH Protein_SH_B->Final_Conjugate_B Protein_NH2_S Protein-NH2 Activated_Protein_S Activated Protein (Amide Bond) Protein_NH2_S->Activated_Protein_S NHS ester reaction (pH 7.2-8.5) SMCC SMCC SMCC->Activated_Protein_S Final_Conjugate_S Final Conjugate (Amide & Thioether Bonds) Activated_Protein_S->Final_Conjugate_S Maleimide reaction with Sulfhydryl (pH 6.5-7.5) Protein_SH_S Protein-SH Protein_SH_S->Final_Conjugate_S

Reaction pathways for this compound and SMCC.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for using this compound and SMCC. Note that optimal conditions may vary depending on the specific proteins and desired outcome.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of two proteins, one with accessible primary amines and the other with a free sulfhydryl group.

Materials:

  • Protein-A (with primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein-B (with a sulfhydryl group) in a suitable buffer

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-A in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Protein-A:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-A solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Conjugation to Protein-B:

    • Immediately add the activated Protein-A to Protein-B. The molar ratio of Protein-A to Protein-B should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to react with any remaining NHS esters.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins and byproducts.

Protocol 2: Two-Step Conjugation using SMCC

This protocol outlines a similar two-step conjugation process using the traditional crosslinker SMCC.

Materials:

  • Protein-A (with primary amines) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein-B (with a sulfhydryl group) in a suitable buffer

  • SMCC

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-A in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Activation of Protein-A:

    • Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein-A solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Remove non-reacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.

  • Conjugation to Protein-B:

    • Add the activated Protein-A to Protein-B.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method.

start Start: Prepare Protein-A (amines) and Protein-B (sulfhydryls) dissolve_crosslinker Dissolve Crosslinker (Bromo-PEG2-NHS or SMCC) in DMSO/DMF start->dissolve_crosslinker activate_protein_A Activate Protein-A with Crosslinker (NHS ester reaction) dissolve_crosslinker->activate_protein_A remove_excess Remove Excess Crosslinker (Desalting Column) activate_protein_A->remove_excess conjugate_to_B Conjugate Activated Protein-A to Protein-B remove_excess->conjugate_to_B purify Purify Final Conjugate (e.g., Size-Exclusion Chromatography) conjugate_to_B->purify end End: Characterize Conjugate purify->end

General experimental workflow for two-step bioconjugation.

Conclusion

This compound presents a compelling alternative to traditional crosslinkers like SMCC, particularly in applications where hydrophilicity, stability, and low immunogenicity are paramount. The integrated PEG spacer not only improves the solubility of the crosslinker and the final conjugate but also mitigates the risk of aggregation, allowing for the development of more robust and effective bioconjugates. For researchers aiming to optimize their bioconjugation strategies, especially in the context of therapeutic and diagnostic development, this compound offers a superior solution that can lead to improved performance and clinical outcomes.

References

A Comparative Guide to the Characterization of Bromo-PEG2-NHS Ester Labeled Peptides by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bromo-PEG2-NHS ester for peptide labeling and its subsequent characterization by High-Performance Liquid Chromatography (HPLC). We will delve into the unique properties of this bifunctional linker, compare its performance with alternative labeling reagents, and provide detailed experimental protocols and supporting data to aid in your research and development endeavors.

Introduction to this compound Labeling

This compound is a bifunctional labeling reagent featuring a short polyethylene glycol (PEG) spacer. This reagent is primarily utilized in a two-step conjugation strategy. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (the N-terminus and the ε-amine of lysine residues) on a peptide to form a stable amide bond. The terminal bromo group serves as a reactive handle for subsequent conjugation, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to attach a second small molecule ligand.[1][2][3][4]

The inclusion of the PEG2 spacer enhances the solubility of the labeled peptide in aqueous and organic solvents, which can be beneficial for both the labeling reaction and subsequent HPLC analysis.

Comparison with Alternative Peptide Labeling Chemistries

The choice of a labeling reagent is critical and depends on the specific application, the desired site of modification, and the functional groups present on the peptide. Here, we compare this compound with other common peptide labeling reagents.

FeatureThis compoundStandard mPEG-NHS EsterFluorescent NHS Ester (e.g., FITC)Maleimide-PEG-NHS Ester
Reactive Groups NHS ester, BromoNHS esterNHS ester, FluorophoreNHS ester, Maleimide
Primary Target Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Primary amines, Thiols (Cys)
Functionality Bifunctional (Labeling & secondary conjugation)Monofunctional (PEGylation)Monofunctional (Fluorescent tagging)Bifunctional (PEGylation & thiol conjugation)
Key Advantage Enables sequential conjugation (e.g., PROTAC synthesis)Increases hydrodynamic volume and in vivo half-lifeEnables fluorescent detection and quantificationAllows for site-specific labeling of cysteines
HPLC Consideration Introduces moderate hydrophobicity; allows for monitoring of both labeling stepsCan cause significant peak broadening due to PEG polydispersityAdds a chromophore for enhanced UV/Vis or fluorescence detectionCan resolve isomers if multiple cysteines are present
Common Application PROTAC synthesis, bioconjugationImproving peptide pharmacokineticsImmunoassays, microscopy, flow cytometryAntibody-drug conjugates (ADCs), site-specific labeling

HPLC Characterization of Labeled Peptides

HPLC is an indispensable tool for monitoring the progress of the labeling reaction, purifying the final conjugate, and assessing its purity. Reversed-phase HPLC (RP-HPLC) is the most common modality for peptide analysis.

Expected HPLC Profile Changes upon Labeling

When a peptide is labeled with this compound, several changes in its RP-HPLC profile are expected:

  • Increased Retention Time: The addition of the Bromo-PEG2 moiety increases the hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to the unlabeled peptide.

  • Peak Broadening: While the PEG2 linker is short, some degree of peak broadening may be observed. This effect is more pronounced with longer PEG chains due to their polydispersity.[1]

  • Resolution of Isoforms: If the peptide contains multiple primary amines, RP-HPLC can often resolve different labeled species (e.g., mono-, di-, and multi-labeled peptides).

Quantitative Analysis by HPLC

The efficiency of the labeling reaction can be quantified by integrating the peak areas of the unlabeled peptide and the labeled product in the HPLC chromatogram.

ParameterUnlabeled PeptideBromo-PEG2-NHS Labeled Peptide
Relative Retention Time 1.0> 1.0 (Increased)
Peak Shape Typically sharpMay exhibit some broadening
Labeling Efficiency (%) N/A(Area of Labeled Peptide / (Area of Labeled + Unlabeled Peptide)) x 100

Note: The actual retention time shift and peak shape will depend on the peptide sequence, HPLC column, and gradient conditions.

Experimental Protocols

Peptide Labeling with this compound

This protocol outlines the general procedure for labeling a peptide with this compound. Optimization may be required for specific peptides.

Materials:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • RP-HPLC system for analysis and purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Labeling Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

  • Quenching: (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled peptide from excess reagent and byproducts using preparative RP-HPLC.

  • Analysis: Confirm the identity and purity of the labeled peptide by analytical RP-HPLC and mass spectrometry.

HPLC Analysis of Bromo-PEG2-NHS Labeled Peptide

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 30-40°C.

Visualizing the Workflow

experimental_workflow cluster_labeling Peptide Labeling cluster_analysis Analysis & Purification peptide Peptide Solution reaction Labeling Reaction (pH 8.0-8.5) peptide->reaction reagent This compound reagent->reaction quench Quenching (Tris or Glycine) reaction->quench prep_hplc Preparative RP-HPLC quench->prep_hplc analytical_hplc Analytical RP-HPLC prep_hplc->analytical_hplc ms Mass Spectrometry prep_hplc->ms final_product Purified Labeled Peptide analytical_hplc->final_product ms->final_product

Caption: Experimental workflow for peptide labeling with this compound and subsequent HPLC/MS characterization.

Downstream Applications and the Role of the Bromo Group

The primary utility of the bromo group on the PEG linker is to serve as a reactive site for a subsequent nucleophilic substitution reaction. This is particularly relevant in the synthesis of PROTACs, where the bromo-functionalized peptide (now part of a larger molecule) is reacted with a second ligand, often containing a thiol or amine nucleophile, to complete the bifunctional molecule.

protac_synthesis cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bromo Group Reaction peptide Peptide (with primary amine) labeled_peptide Bromo-PEG-Peptide peptide->labeled_peptide bromo_peg_nhs This compound bromo_peg_nhs->labeled_peptide protac Final PROTAC Molecule labeled_peptide->protac second_ligand Second Ligand (e.g., with Thiol group) second_ligand->protac

Caption: Two-step synthesis of a PROTAC using a Bromo-PEG-NHS ester linker.

The progress of this second reaction can also be monitored by RP-HPLC, where a further shift in retention time would be observed upon the addition of the second ligand.

Conclusion

The characterization of peptides labeled with this compound by HPLC is a critical step in the synthesis of complex bioconjugates like PROTACs. This bifunctional reagent provides a versatile platform for sequential conjugations. A thorough understanding of the expected changes in the HPLC profile, coupled with robust analytical methods, is essential for ensuring the successful synthesis and purification of the desired final product. The choice between this compound and other labeling reagents will be dictated by the specific synthetic strategy and the end-goal of the research.

References

A Comparative Guide to Determining the Degree of Labeling with Bromo-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the degree of labeling (DoL) is a critical quality control step. This is particularly true when modifying proteins with reagents like Bromo-PEG2-NHS ester, a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2][3] The DoL, or the average number of linker molecules conjugated to a single protein, directly impacts the efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate. This guide provides an objective comparison of common analytical methods for determining the DoL of proteins labeled with this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the degree of labeling. The choice of method often depends on the specific protein, the properties of the linker, available instrumentation, and the desired level of detail (e.g., average DoL versus distribution of species). The most common methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay, and UV-Vis Spectroscopy.

Method Principle Advantages Disadvantages Typical Application
MALDI-TOF Mass Spectrometry Measures the mass difference between the unlabeled and labeled protein to determine the number of attached PEG linkers.[4]Provides direct measurement of mass and can reveal the distribution of different labeled species (e.g., mono-, di-, tri-labeled).[5] High sensitivity and speed.Can be less accurate for large, heterogeneous proteins. Matrix interference and instrument calibration can be challenging.Gold standard for detailed characterization of PEGylated proteins, providing information on both average DoL and heterogeneity.
TNBSA Assay A colorimetric assay that quantifies the number of remaining primary amino groups (lysine residues and N-terminus) after the labeling reaction.Simple, rapid, and uses common laboratory equipment (spectrophotometer).Indirect method that measures the disappearance of a reactant, not the appearance of the product. Can be affected by interfering substances. Provides an average DoL, not the distribution.A quick and convenient method for routine quantification of the average degree of labeling.
UV-Vis Spectroscopy Measures the absorbance of the labeled protein. If the label has a unique chromophore, its concentration can be determined and related to the protein concentration.Non-destructive and straightforward if the label has a distinct absorbance peak.This compound does not have a strong, unique chromophore, making this method less suitable for direct quantification. Often used in conjunction with other methods.Primarily used for determining protein concentration. Can be used to estimate DoL if the PEG linker contains a UV-active tag.

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and desired DoL.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.

Determining Degree of Labeling by MALDI-TOF Mass Spectrometry

Principle: The mass of the protein will increase with each attached this compound molecule. By comparing the mass spectra of the unlabeled and labeled protein, the number of attached linkers can be determined.

Protocol:

  • Sample Preparation:

    • Prepare the unlabeled protein (control) and the purified labeled protein at a concentration of approximately 1 mg/mL.

    • Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).

  • MALDI Plate Spotting:

    • Mix the protein sample (unlabeled or labeled) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire the mass spectra for both the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer.

  • Data Analysis:

    • Determine the average molecular weight of the main peaks in both spectra.

    • Calculate the mass difference between the labeled and unlabeled protein.

    • The Degree of Labeling (DoL) is calculated as: DoL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / Mass of this compound

Determining Degree of Labeling by TNBSA Assay

Principle: The TNBSA assay quantifies the number of primary amines remaining on the protein surface after labeling. The difference in the number of free amines between the unlabeled and labeled protein corresponds to the number of amines that have reacted with the this compound.

Protocol:

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine or the unlabeled protein itself).

  • Sample Preparation:

    • Prepare solutions of both the unlabeled and labeled protein at a concentration of 20-200 µg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • TNBSA Reaction:

    • Prepare a 0.01% (w/v) TNBSA solution in the same bicarbonate buffer immediately before use.

    • To 0.5 mL of each protein sample and standard, add 0.25 mL of the 0.01% TNBSA solution. Mix well.

  • Incubation: Incubate the samples at 37°C for 2 hours.

  • Reaction Quenching: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.

  • Absorbance Measurement: Measure the absorbance of each sample at 335 nm.

  • Data Analysis:

    • Determine the concentration of free amines in the unlabeled and labeled protein samples using the standard curve.

    • The Degree of Labeling (DoL) is calculated as: DoL = (Moles of Free Amines in Unlabeled Protein - Moles of Free Amines in Labeled Protein) / Moles of Protein

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in determining the degree of labeling.

experimental_workflow cluster_labeling Protein Labeling cluster_analysis DoL Determination Protein Protein Solution Reaction Labeling Reaction Protein->Reaction NHS_Ester This compound Solution NHS_Ester->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein MALDI MALDI-TOF MS Labeled_Protein->MALDI TNBSA TNBSA Assay Labeled_Protein->TNBSA UV_Vis UV-Vis Spectroscopy Labeled_Protein->UV_Vis DoL Degree of Labeling (DoL) MALDI->DoL TNBSA->DoL UV_Vis->DoL

Caption: General workflow for protein labeling and subsequent determination of the Degree of Labeling (DoL).

maldi_workflow start Start sample_prep Prepare Unlabeled & Labeled Protein Samples start->sample_prep matrix_prep Prepare Matrix Solution start->matrix_prep spotting Mix Sample & Matrix Spot on MALDI Plate sample_prep->spotting matrix_prep->spotting acquisition Acquire Mass Spectra spotting->acquisition analysis Analyze Mass Shift acquisition->analysis dol Calculate DoL analysis->dol

Caption: Experimental workflow for determining the Degree of Labeling using MALDI-TOF Mass Spectrometry.

tnbsa_workflow start Start std_curve Prepare Standard Curve start->std_curve sample_prep Prepare Unlabeled & Labeled Protein Samples start->sample_prep reaction Add TNBSA Reagent std_curve->reaction sample_prep->reaction incubation Incubate at 37°C reaction->incubation quenching Quench Reaction incubation->quenching measurement Measure Absorbance at 335 nm quenching->measurement analysis Calculate Free Amine Concentration measurement->analysis dol Calculate DoL analysis->dol

Caption: Experimental workflow for determining the Degree of Labeling using the TNBSA assay.

Conclusion

The accurate determination of the degree of labeling for proteins modified with this compound is paramount for the successful development of novel biotherapeutics. While MALDI-TOF MS provides the most detailed information, including the distribution of labeled species, the TNBSA assay offers a simpler and more accessible method for determining the average DoL. The choice of method will ultimately depend on the specific requirements of the research and the available resources. By following standardized protocols and carefully analyzing the results, researchers can ensure the quality and consistency of their PEGylated protein conjugates.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Bromo-PEG2-NHS Ester vs. Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal bioconjugation strategy is a critical decision that dictates the efficiency, stability, and functionality of the resulting biomolecule conjugate. This guide provides an in-depth, objective comparison between two prevalent bioconjugation reagents: the heterobifunctional Bromo-PEG2-NHS ester and the thiol-reactive maleimide chemistry.

This guide will dissect the reaction mechanisms, specificity, stability, and experimental considerations for both methodologies. Quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols are provided for key techniques. Additionally, experimental workflows are visualized using Graphviz to offer a clear, step-by-step understanding of the practical application of these chemistries.

At a Glance: Key Differences in Bioconjugation Strategies

FeatureThis compoundMaleimide Chemistry
Reactive Groups N-Hydroxysuccinimide (NHS) Ester & BromoMaleimide
Primary Targets Primary Amines (e.g., Lysine) & Cysteine/HistidineThiols (e.g., Cysteine)
Bond Formed Amide & Alkylated Amino Acid (Thioether or Alkylated Imidazole)Thioether (Thiosuccinimide)
Reaction Type Acylation & Nucleophilic SubstitutionMichael Addition
Typical pH Range NHS Ester: 7.2 - 8.5; Bromo: Neutral to Alkaline6.5 - 7.5
Key Advantage Dual reactivity for versatile or sequential conjugation.High selectivity for thiols under mild conditions.
Key Disadvantage Potential for cross-reactivity and requires careful pH control for selectivity.The resulting thioether bond can be reversible (retro-Michael reaction).

Delving into the Chemistries: Mechanism and Specificity

This compound: A Dual-Action Approach

The this compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups connected by a polyethylene glycol (PEG) spacer. This dual reactivity allows for a two-step or differential conjugation strategy.

  • NHS Ester Reactivity: The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable amide bond and is optimally performed at a pH of 7.2 to 8.5.[1][3] While highly reactive with amines, NHS esters can also exhibit side reactions with other nucleophilic residues like histidine, serine, and threonine, particularly at higher pH.[4] The NHS ester group is also susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction and can reduce conjugation efficiency. The half-life of an NHS ester can be several hours at pH 7 but decreases to minutes at pH 8.6.

  • Bromo Group Reactivity: The bromo- group is a good leaving group in nucleophilic substitution reactions. It readily reacts with strong nucleophiles, with a primary target being the thiol group of cysteine residues to form a stable thioether bond. This alkylation reaction is similar to that of other haloacetamides like iodoacetamide. The reactivity of haloacetamides towards thiols follows the order I > Br > Cl. Additionally, the bromo- group can react with the imidazole ring of histidine residues. The selectivity of alkylation between cysteine and histidine can be influenced by pH.

Maleimide Chemistry: Specificity for Thiols

Maleimide chemistry is a cornerstone of bioconjugation, prized for its high selectivity for thiol groups, primarily found in cysteine residues. The reaction is a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. This reaction proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5), forming a stable thioether bond in the form of a thiosuccinimide linkage. At a pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.

However, a significant consideration with maleimide chemistry is the potential for the retro-Michael reaction, where the thioether bond can reverse, especially in the presence of other thiols like glutathione in a biological environment. This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects.

Quantitative Comparison of Performance

The following tables summarize key quantitative data for the respective reactive moieties. It is important to note that direct head-to-head comparisons of this compound and maleimide are not extensively available, so the data is presented for the individual reactive groups.

Table 1: Reaction Kinetics

Reagent/Reactive GroupTargetSecond-Order Rate Constant (M⁻¹s⁻¹)Optimal pH
NHS EsterPrimary Amine~10 - 1007.2 - 8.5
Bromoacetamide (as a proxy for Bromo-)CysteineComparable to IodoacetamideNeutral to Alkaline
IodoacetamideCysteine~0.6Neutral to Alkaline
MaleimideCysteine>106.5 - 7.5

Table 2: Stability of the Resulting Linkage

LinkageFormed ByStabilityHalf-life
Amide BondNHS Ester + AmineHighly StableEstimated to be hundreds of years at neutral pH
Thioether (S-alkyl cysteine)Bromo- + ThiolStableData not readily available for bromo-conjugates, but thioether bonds are generally stable.
Alkylated Histidine (N-alkyl histidine)Bromo- + HistidineGenerally StableData not readily available.
Thioether (Thiosuccinimide)Maleimide + ThiolSusceptible to retro-Michael reactionCan be as low as a few days in plasma

Experimental Protocols

Protocol 1: Protein Labeling with this compound (Two-Step Sequential Conjugation)

This protocol describes the sequential labeling of a protein, first on its amine residues with the NHS ester and then on its thiol or histidine residues with the bromo- group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP) if targeting cysteine thiols

  • Quenching reagent for NHS ester (e.g., 1 M Tris-HCl, pH 8.0)

  • Quenching reagent for bromo- group (e.g., L-cysteine)

  • Desalting column

Procedure:

Step 1: Amine Labeling (NHS Ester Reaction)

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the NHS ester reaction.

  • Purification: Remove excess reagent and byproducts using a desalting column, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 7.2).

Step 2: Thiol/Histidine Labeling (Bromo- Reaction)

  • Reduction (for Cysteine Labeling): If targeting cysteine residues, add a 10-fold molar excess of TCEP to the purified protein conjugate from Step 1 and incubate for 30 minutes at room temperature to reduce disulfide bonds.

  • Conjugation: The bromo- group on the conjugated linker will react with available thiols or histidines. The reaction time can vary from a few hours to overnight at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like L-cysteine.

  • Final Purification: Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove any remaining unreacted reagents.

Protocol 2: Protein Labeling with Maleimide

This protocol outlines the labeling of a protein on its cysteine residues using a maleimide-functionalized reagent.

Materials:

  • Protein of interest containing cysteine residues

  • Maleimide-functionalized reagent

  • Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.

  • Reduction: Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to reduce disulfide bonds and expose free thiols.

  • Reagent Preparation: Dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide solution to the reduced protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column to remove excess maleimide and reducing agent.

Visualizing the Experimental Workflows

To provide a clearer understanding of the practical steps involved, the following diagrams illustrate the experimental workflows for bioconjugation using this compound and maleimide chemistry.

Bioconjugation_Workflows cluster_bromo_peg_nhs This compound (Sequential Conjugation) cluster_maleimide Maleimide Chemistry b_start Start b_protein_prep Protein in Amine-Free Buffer (pH 7.2-8.0) b_start->b_protein_prep b_nhs_reaction Add this compound (1-2h, RT or 4°C) b_protein_prep->b_nhs_reaction b_quench_nhs Quench NHS Reaction (e.g., Tris) b_nhs_reaction->b_quench_nhs b_purify1 Purification (Desalting Column) b_quench_nhs->b_purify1 b_reduction Reduction (optional) (TCEP for Cys targeting) b_purify1->b_reduction b_bromo_reaction Incubate for Bromo Reaction (Thiol/Histidine) b_reduction->b_bromo_reaction b_purify2 Final Purification (SEC/Desalting) b_bromo_reaction->b_purify2 b_end End b_purify2->b_end m_start Start m_protein_prep Protein in Degassed Buffer (pH 6.5-7.5) m_start->m_protein_prep m_reduction Reduce Disulfides (TCEP) m_protein_prep->m_reduction m_maleimide_reaction Add Maleimide Reagent (1-2h, RT or 4°C) m_reduction->m_maleimide_reaction m_purify Purification (Desalting Column) m_maleimide_reaction->m_purify m_end End m_purify->m_end

Caption: Comparative experimental workflows for bioconjugation.

Conclusion

Both this compound and maleimide chemistry offer powerful tools for bioconjugation, each with distinct advantages and considerations.

This compound provides versatility with its dual reactivity, enabling sequential or differential labeling of both amines and thiols/histidines. The formation of a highly stable amide bond via the NHS ester is a significant advantage for applications requiring long-term stability. However, the broader reactivity of both functional groups necessitates careful control of reaction conditions, particularly pH, to achieve the desired selectivity and avoid unwanted side reactions.

Maleimide chemistry excels in its high selectivity for cysteine residues under mild, near-neutral pH conditions. This makes it an ideal choice for site-specific modifications when cysteine residues are available or can be engineered into the protein of interest. The primary drawback is the potential instability of the resulting thiosuccinimide linkage due to the retro-Michael reaction, which can be a concern for in vivo applications.

Ultimately, the choice between these two chemistries will depend on the specific goals of the research. For creating highly stable, multifunctional, or sequentially labeled conjugates, the this compound is a compelling option, provided that the reaction conditions are carefully optimized. For highly specific and efficient labeling of cysteine residues, maleimide chemistry remains a robust and widely used method, with the caveat of potential linker instability that may need to be addressed depending on the final application.

References

Stability of Bromo-PEG2-NHS Ester Conjugates in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter that dictates their efficacy and safety. This guide provides an objective comparison of the serum stability of protein conjugates formed using Bromo-PEG2-NHS ester and other common bioconjugation reagents. The information is supported by a summary of available experimental data and detailed experimental protocols.

Introduction to this compound

This compound is a heterobifunctional crosslinker that contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group, connected by a short polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. The bromoacetamide group reacts with thiol groups (e.g., cysteine residues) to form a stable thioether bond. This dual reactivity allows for the sequential and specific conjugation of two different molecules. The integrated PEG2 linker enhances the hydrophilicity of the conjugate, which can improve solubility and reduce non-specific binding.

Comparative Stability of Bioconjugation Linkages in Serum

The stability of a bioconjugate in serum is largely determined by the chemical nature of the linkage between the protein and the conjugated molecule. Below is a comparison of the stability of the amide and thioether bonds formed by this compound with other common bioconjugation linkages.

Linkage TypeFormed FromGeneral Serum StabilityHalf-life in Serum/Plasma (Representative Data)Cleavage Mechanism
Amide Bond This compound (reaction with amines)Very High Estimated to be years under physiological conditions for uncatalyzed hydrolysis.Hydrolysis (very slow)
Thioether Bond This compound (reaction with thiols)Very High Considered permanent under physiological conditions.Oxidation (potential)
Maleimide-Thiol AdductMaleimide reagentsModerate to LowCan be as low as ~50% intact after 7 days in human plasma. Stability is site-dependent.[1]Retro-Michael reaction, thiol exchange with serum components (e.g., albumin, glutathione).[2]
"Bridging" DisulfideDisulfide reagentsHigh>95% intact after 7 days in human plasma.[1]Reduction in a reducing environment.
Thiol-ene AdductThiol-ene "click" chemistryHigh>90% intact after 7 days in human plasma.[1]Generally stable.
TriazoleAzide-Alkyne "click" chemistryVery HighHighly stable under physiological conditions.Generally considered inert.

Key Observations:

  • Amide and Thioether Bonds (from this compound): The amide bond formed by the NHS ester is exceptionally stable under physiological conditions due to resonance stabilization, making it resistant to hydrolysis[3]. Similarly, the thioether bond formed by the bromoacetamide group is a robust covalent linkage that is not susceptible to the cleavage mechanisms that affect other linkages like maleimides.

  • Maleimide-Thiol Adducts: While widely used, these linkages can exhibit significant instability in serum. The thioether bond is susceptible to a retro-Michael reaction, which can lead to the exchange of the conjugated molecule with thiol-containing serum proteins like albumin. The stability of these adducts is often dependent on the specific site of conjugation on the protein.

  • "Click Chemistry" Linkages: Linkages formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) result in a highly stable triazole ring, which is inert in biological systems. This makes click chemistry a very reliable method for creating stable bioconjugates.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol outlines a general two-step procedure for conjugating a protein to another molecule using this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Thiol-containing molecule to be conjugated.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Step 1: Reaction with Primary Amines (NHS Ester Reaction) a. Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. c. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. e. Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0-7.5).

  • Step 2: Reaction with Thiols (Bromoacetamide Reaction) a. To the purified protein-PEG-bromoacetamide conjugate from Step 1, add the thiol-containing molecule at a 5- to 10-fold molar excess. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. c. The reaction can be quenched by adding a small molecule thiol like dithiothreitol (DTT) or by proceeding directly to purification. d. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

Protocol for Serum Stability Assay

This protocol describes a general method to assess the stability of a bioconjugate in serum.

Materials:

  • Purified bioconjugate.

  • Human or mouse serum.

  • Phosphate-buffered saline (PBS).

  • Incubator at 37°C.

  • SDS-PAGE gels and running buffer.

  • Western blot apparatus and reagents (transfer buffer, membrane, blocking buffer, primary and secondary antibodies).

  • Imaging system for Western blots.

Procedure:

  • Incubation in Serum: a. Dilute the bioconjugate to a final concentration of 0.1-1 mg/mL in pre-warmed serum. b. As a control, dilute the same amount of bioconjugate in PBS. c. Incubate the samples at 37°C. d. At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw aliquots of the samples. e. Immediately mix the aliquots with SDS-PAGE sample loading buffer and heat to 95°C for 5 minutes to stop any reactions and denature the proteins. f. Store the samples at -20°C until analysis.

  • Analysis by SDS-PAGE and Western Blot: a. Load equal amounts of the samples from each time point onto an SDS-PAGE gel. b. Run the gel to separate the proteins by molecular weight. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody that recognizes the protein portion of the conjugate overnight at 4°C. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis: a. Quantify the band intensity of the intact conjugate at each time point using densitometry software. b. Normalize the intensity of each band to a loading control if necessary. c. Plot the percentage of intact conjugate remaining over time compared to the 0-hour time point. d. From this plot, the half-life of the conjugate in serum can be estimated.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Bromoacetamide Reaction Protein-NH2 Protein-NH2 Protein-PEG-Bromo Protein-PEG-Bromo Protein-NH2->Protein-PEG-Bromo Bromo-PEG2-NHS Bromo-PEG2-NHS Bromo-PEG2-NHS Bromo-PEG2-NHS->Protein-PEG-Bromo Final_Conjugate Protein-PEG-Molecule Protein-PEG-Bromo->Final_Conjugate Molecule-SH Molecule-SH Molecule-SH

Caption: Conjugation workflow using this compound.

G Start Start Incubate_Conjugate Incubate Conjugate in Serum at 37°C Start->Incubate_Conjugate Time_Points Collect Aliquots at Different Time Points Incubate_Conjugate->Time_Points SDS_PAGE Run SDS-PAGE Time_Points->SDS_PAGE Western_Blot Perform Western Blot SDS_PAGE->Western_Blot Analyze_Bands Quantify Band Intensity Western_Blot->Analyze_Bands Plot_Data Plot % Intact Conjugate vs. Time Analyze_Bands->Plot_Data End End Plot_Data->End

Caption: Experimental workflow for serum stability assay.

G BromoPEG This compound Conjugate Amide Bond (High Stability) Thioether Bond (High Stability) Alternatives Alternative Linkages Maleimide (Moderate-Low Stability) Click Chemistry (Very High Stability) Comparison vs.

Caption: Stability comparison of conjugation linkages.

References

A Researcher's Guide to Functional Assays for Proteins Labeled with Bromo-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique for creating therapeutics, diagnostics, and research tools. The linker used for conjugation, such as Bromo-PEG2-NHS ester, is a critical component that can influence the stability, solubility, and, most importantly, the biological function of the protein. This guide provides an objective comparison of protein labeling with this compound against alternative strategies, supported by experimental data and detailed protocols to help you validate the functional integrity of your bioconjugates.

This compound is a bifunctional linker. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chains of lysine residues and the N-terminus of a protein, forming stable amide bonds[1][2][3]. The short di-ethylene glycol (PEG2) spacer can enhance the solubility of the labeled protein[4][5]. The terminal bromide serves as a reactive handle for further "click" chemistry reactions or as a key component in modalities like Proteolysis Targeting Chimeras (PROTACs).

However, this amine-reactive approach results in stochastic labeling across multiple sites, which can potentially alter the protein's structure and function. It is therefore imperative to conduct rigorous functional assays post-labeling.

Impact on Protein Function: A Comparative Overview

Any covalent modification carries the risk of altering a protein's biological activity. The attachment of a linker like Bromo-PEG2-NHS can introduce steric hindrance or change the local charge environment, which may interfere with substrate binding, receptor interaction, or conformational changes necessary for function. The degree of this impact is highly dependent on the protein itself, the number of linkers attached, and the site of attachment.

Comparison with Site-Specific Labeling: A primary alternative to the random lysine modification of NHS esters is site-specific labeling. This is often achieved by engineering a cysteine residue at a specific, non-critical location on the protein surface and then using a thiol-reactive chemistry, such as a maleimide linker. This strategy offers precise control over the location and stoichiometry of the conjugate, minimizing the risk of functional impairment.

The following tables summarize quantitative data from studies assessing the impact of labeling on protein function.

Data Presentation: Quantitative Comparison of Labeled Proteins

Table 1: Effect of Labeling on Receptor Binding Affinity (Antibody Example)

This table presents hypothetical, yet representative, data for an antibody (Ab) targeting a cell surface receptor. The binding affinity is measured by the dissociation constant (Kd), where a lower value indicates stronger binding.

ConjugateLabeling StrategyAverage Degree of Labeling (DOL)Binding Affinity (Kd)% Retained Activity
Unlabeled AntibodyN/A01.2 nM100%
Ab-Bromo-PEG2-NHSRandom Amine-Reactive3.54.8 nM25%
Ab-Bromo-PEG2-Maleimide (Site-Specific)Thiol-Reactive1.11.5 nM80%

Data is representative. Actual results will vary based on the specific protein and linker.

Table 2: Effect of PEGylation on Enzyme Kinetics (α-Chymotrypsin Example)

This table presents adapted experimental data on the enzyme α-chymotrypsin after modification with PEG linkers. It shows the impact on the catalytic turnover rate (kcat) and the Michaelis-Menten constant (KM), which reflects substrate affinity.

Enzyme ConjugateDegree of PEGylation (Avg.)kcat (s⁻¹)KM (mM)Catalytic Efficiency (kcat/KM)% Retained Efficiency
Native α-Chymotrypsin040.10.05802100%
PEG2000-α-Chymotrypsin328.50.1125932.3%
PEG5000-α-Chymotrypsin621.30.1911214.0%

Data adapted from: Monfardini, C., et al. (1995). Bioconjugate Chemistry. The data illustrates a common trend where increasing PEGylation reduces catalytic efficiency.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow and a relevant biological pathway.

G Experimental Workflow for Labeling and Functional Assay cluster_reaction Conjugation cluster_purification Purification & QC cluster_assay Functional Validation Protein Target Protein Labeling Labeling Reaction (pH 8.3-8.5) Protein->Labeling Linker Bromo-PEG2-NHS Ester Linker->Labeling Quench Quench Reaction (e.g., Tris buffer) Labeling->Quench Purify Purification (e.g., SEC) Quench->Purify Characterize Characterization (DOL, Purity) Purify->Characterize Assay Functional Assay (e.g., ELISA, Enzyme Kinetics) Characterize->Assay Analysis Data Analysis (Kd, IC50, kcat/KM) Assay->Analysis

Caption: Workflow from protein labeling to functional validation.

G Antibody-Antigen Binding Assay Principle (Competitive ELISA) cluster_plate Microplate Well Surface cluster_solution cluster_detection Detection Antigen_Immobilized Antigen Signal Signal Generation (Inverse relationship to unlabeled Ab) Antigen_Immobilized->Signal Generates Signal Ab_Labeled Labeled Antibody (Ab-Bromo-PEG2) Ab_Labeled->Antigen_Immobilized Binds to Immobilized Antigen Ab_Unlabeled Unlabeled Antibody (Competitor) Ab_Unlabeled->Ab_Labeled Competes for Binding

Caption: Logic of a competitive binding assay to assess functionality.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general method for labeling a protein, such as an antibody, using an amine-reactive NHS ester.

  • Buffer Preparation: Prepare a reaction buffer that is free of primary amines. 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5 is recommended. Avoid buffers like Tris.

  • Protein Preparation: Exchange the protein into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point. The optimal ratio must be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis into a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. Purity can be assessed by SDS-PAGE and SEC-HPLC.

Protocol 2: Functional Assay - Competitive ELISA for Binding Affinity

This protocol determines the binding affinity of the labeled antibody by measuring its ability to compete with an unlabeled standard for binding to a target antigen.

  • Antigen Coating: Coat the wells of a high-binding 96-well microplate with the target antigen (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash three times.

  • Competition Reaction:

    • Prepare a serial dilution of the unlabeled antibody (competitor) in assay buffer.

    • Prepare a constant, fixed concentration of the labeled antibody (e.g., Ab-Bromo-PEG2). This concentration should be at or below the Kd of the antibody-antigen interaction.

    • In a separate plate or tubes, mix the serially diluted unlabeled antibody with the fixed concentration of labeled antibody. Incubate for 1 hour.

  • Binding: Transfer 100 µL of the antibody mixtures to the blocked, antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times.

    • If the labeled antibody is conjugated to an enzyme (e.g., HRP), proceed to substrate addition.

    • If the label is a tag (e.g., Biotin), add an enzyme-conjugated secondary reagent (e.g., Streptavidin-HRP) and incubate for 1 hour. Wash thoroughly.

  • Signal Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Allow the color to develop, then stop the reaction with 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Plot the absorbance against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of unlabeled antibody that inhibits 50% of the labeled antibody's binding). The IC50 value is proportional to the binding affinity of the labeled antibody. A higher IC50 for the labeled conjugate compared to the unlabeled antibody indicates a loss of binding affinity.

References

A Researcher's Guide to Amine-Reactive Reagents: Comparing the Specificity of Bromo-PEG2-NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in bioconjugation, the selective modification of proteins is paramount. Amine-reactive reagents are a cornerstone of this field, primarily targeting the primary amines found on lysine residues and the N-terminus of polypeptides. Among the plethora of available chemistries, N-hydroxysuccinimide (NHS) esters, such as the heterobifunctional linker Bromo-PEG2-NHS ester, are the most prevalent. This guide provides an objective comparison of the specificity of NHS ester chemistry against other common amine-reactive alternatives, supported by experimental data and detailed protocols.

The specificity of an amine-reactive reagent is not absolute and is critically influenced by its susceptibility to hydrolysis and its potential for off-target reactions. This compound combines the well-established amine reactivity of the NHS ester group with a flexible polyethylene glycol (PEG) spacer and a terminal bromo group for subsequent conjugation, but its specificity is governed by the inherent properties of the NHS ester moiety.

Quantitative Comparison of Amine-Reactive Chemistries

The choice of reagent depends on a balance between reaction efficiency with the target amine and minimization of competing side reactions, primarily hydrolysis and reactions with other nucleophilic amino acid residues. The following table summarizes key quantitative parameters for common amine-reactive functional groups.

Functional GroupPrimary TargetResulting BondOptimal pHHydrolysis Half-Life (t½)Key Specificity Issues & Side Reactions
N-Hydroxysuccinimide (NHS) Ester Primary Amines (Lys, N-Terminus)Amide7.2 - 8.5[1][2]~4-5 hours @ pH 7, 0°C~10 minutes @ pH 8.6, 4°C[1][3]Highly susceptible to hydrolysis, which competes with aminolysis, especially at higher pH.[4] Side reactions with hydroxyl groups (Ser, Thr, Tyr) have been reported.
Isothiocyanate (ITC) Primary AminesThiourea9.0 - 9.5More stable to hydrolysis than NHS esters but the reaction is slower.The resulting thiourea bond is reported to be less stable over time compared to the amide bond. Can also react with sulfhydryl and hydroxyl groups, though the resulting bonds are less stable.
Sulfonyl Chloride Primary AminesSulfonamide9.0 - 10.0Highly reactive and prone to hydrolysis. Unstable in DMSO.Lower specificity than NHS esters. Readily reacts with phenols (Tyr), thiols (Cys), imidazoles (His), and aliphatic alcohols. Forms very stable sulfonamide bonds.
Imidoester Primary AminesAmidine8.0 - 10.0Short half-life, especially as pH increases.Reaction is rapid at alkaline pH. Can undergo side reactions below pH 10. The resulting amidine bond is positively charged, which may be undesirable.

Understanding Reaction Pathways

The efficacy of any labeling experiment hinges on the desired reaction (aminolysis) outcompeting the undesired, parallel reaction (hydrolysis). For NHS esters, this balance is critically dependent on pH.

G cluster_0 NHS Ester Reaction Pathways Reagent R-NHS Ester (this compound) Conjugate R-CO-NH-Protein (Stable Amide Bond) Reagent->Conjugate Aminolysis (Desired) Optimal pH 7.2-8.5 Hydrolyzed R-COOH (Inactive Carboxylic Acid) Reagent->Hydrolyzed Hydrolysis (Competing) Increases with pH NHS_byproduct NHS byproduct Reagent->NHS_byproduct NHS Release Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Conjugate H2O H₂O (Water) H2O->Hydrolyzed

Caption: Competing reactions of an NHS ester with a target amine and water.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling a protein with an NHS ester and an isothiocyanate (FITC).

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for conjugating an NHS ester to a protein like an antibody.

1. Materials Required:

  • Protein solution (e.g., Antibody at 2-10 mg/mL) in an amine-free buffer.

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

  • This compound.

  • Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH ~8.0.

  • Purification column (e.g., desalting or gel filtration column).

2. Procedure:

  • Protein Preparation: If the protein buffer contains primary amines (e.g., Tris) or high concentrations of stabilizers like BSA, exchange the protein into the Reaction Buffer via dialysis or a desalting column. Adjust the final protein concentration to 2-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive, so use a dry solvent and prepare the solution fresh.

  • Conjugation Reaction: While gently stirring, add a calculated molar excess of the NHS ester stock solution to the protein solution. A 5 to 20-fold molar excess is a common starting point, but this should be optimized for the specific protein. The final concentration of organic solvent should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical techniques. Store the final conjugate at 4°C for short-term or -20°C for long-term storage.

Protocol 2: Comparative Labeling with FITC (Isothiocyanate)

This protocol outlines the procedure for labeling a protein with Fluorescein isothiocyanate (FITC), a common alternative amine-reactive reagent.

1. Materials Required:

  • Protein solution (2 mg/mL) in an amine-free buffer.

  • Reaction Buffer: 0.1 M sodium carbonate buffer, pH 9.0.

  • FITC powder.

  • Anhydrous DMSO.

  • Purification column (e.g., desalting or gel filtration column).

2. Procedure:

  • Protein Preparation: As in the NHS ester protocol, ensure the protein is in an amine-free buffer. Dialyze against the Reaction Buffer (pH 9.0) if necessary.

  • FITC Preparation: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.

  • Conjugation Reaction: While stirring, slowly add the FITC solution to the protein solution. A common starting ratio is 50-100 µg of FITC for every 1 mg of protein.

  • Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C. The reaction must be protected from light as FITC is photosensitive.

  • Purification: Separate the labeled protein from unreacted FITC using a desalting or gel filtration column. The FITC-conjugated protein will appear as a faster-moving colored band.

  • Storage: Store the purified conjugate at 4°C, protected from light.

Workflow and Decision Making

Choosing the appropriate reagent requires careful consideration of the experimental goals and constraints. The following diagrams illustrate a typical bioconjugation workflow and a decision-making process for reagent selection.

G P_Prep 1. Protein Preparation (Buffer Exchange) React 3. Conjugation Reaction (Mix and Incubate) P_Prep->React R_Prep 2. Reagent Preparation (Dissolve in Anhydrous Solvent) R_Prep->React Quench 4. Quench Reaction (Optional) React->Quench Purify 5. Purification (Gel Filtration / Dialysis) Quench->Purify Analyze 6. Analysis & Storage (DOL, Concentration) Purify->Analyze

Caption: General experimental workflow for protein bioconjugation.

G Start Start: Need to Label Primary Amines pH_Sens Is the protein sensitive to pH > 8.5? Start->pH_Sens Bond_Stab Is maximal bond stability critical? pH_Sens->Bond_Stab No Use_NHS Use NHS Ester (e.g., Bromo-PEG2-NHS) @ pH 7.2-8.5 pH_Sens->Use_NHS Yes Bond_Stab->Use_NHS Yes Use_ITC Consider Isothiocyanate (ITC) @ pH 9-9.5 Bond_Stab->Use_ITC No Off_Target Are off-target reactions with Cys/Tyr a concern? Use_SC Avoid Sulfonyl Chloride or use with caution Off_Target->Use_SC Yes Use_NHS->Off_Target Use_ITC->Off_Target

Caption: Decision guide for selecting an amine-reactive reagent.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Bromo-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents like Bromo-PEG2-NHS ester are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a bifunctional linker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with care, assuming it may present hazards similar to other reactive NHS esters. These can include being harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A lab coat.

  • Work Area: All handling and disposal steps should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Core Principle of Disposal: Deactivation of the NHS Ester

The primary objective for the safe disposal of this compound is the deactivation of its reactive N-Hydroxysuccinimide (NHS) ester group.[1] This is accomplished through a process called quenching, which involves either hydrolysis or reaction with a primary amine. This process converts the reactive ester into a more stable and less reactive carboxylate or amide, respectively.

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically found in a laboratory setting.

Step 1: Prepare the Quenching Solution

Two primary options are available for quenching the reactive NHS ester. The choice depends on the available reagents and the subsequent waste stream management.

Quenching MethodReagentConcentrationKey Considerations
Amine Quenching Tris (tris(hydroxymethyl)aminomethane) or Glycine1 M in waterGenerally considered non-hazardous.
Hydrolysis Sodium Hydroxide (NaOH)1 M in waterReaction can be exothermic. Requires subsequent neutralization.

Step 2: Quenching Procedure

  • Preparation: In a designated chemical fume hood, select a container that is significantly larger than the volume of the waste to accommodate the quenching solution and any potential foaming.

  • Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

  • Quenching:

    • For Amine Quenching: Slowly add the 1 M Tris or Glycine solution to the waste while stirring. A volume at least 10 times greater than the organic solvent volume is recommended. Allow the mixture to react for at least one hour at room temperature to ensure complete quenching.

    • For Hydrolysis: Carefully and slowly add the 1 M NaOH solution to the waste while stirring. Monitor the pH of the solution using pH paper or a pH meter. The half-life of NHS esters decreases significantly at higher pH. Maintain a pH of >8.5 for at least one hour to ensure complete hydrolysis. Be cautious as this reaction may generate heat.

  • Neutralization (for Hydrolysis method only): If you used the hydrolysis method, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M HCl.

Step 3: Waste Collection

  • Liquid Waste: The resulting quenched solution, containing the hydrolyzed or amine-quenched PEG derivative and N-hydroxysuccinimide, should be collected in a clearly labeled hazardous waste container. The label must include the chemical names of all components.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be placed in a sealed bag and disposed of as solid chemical waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste before the container is discarded.

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers. Never dispose of untreated this compound or its concentrated solutions down the drain.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated labware, gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid/Solid Reagent Waste waste_type->liquid_waste Liquid/Reagent collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid quench Quench Reactive NHS Ester in Fume Hood liquid_waste->quench final_disposal Arrange for Pickup by EHS collect_solid->final_disposal hydrolysis Hydrolysis (e.g., 1M NaOH, pH >8.5 for >1 hr) quench->hydrolysis Option 1 amine Amine Quenching (e.g., 1M Tris or Glycine for >1 hr) quench->amine Option 2 neutralize Neutralize to pH 6-8 hydrolysis->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container amine->collect_liquid neutralize->collect_liquid collect_liquid->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.